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  • Product: 2-Iodo-3-methylbenzoic acid
  • CAS: 108078-14-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Iodo-3-methylbenzoic Acid

CAS Number: 108078-14-4 Primary Application: Sterically Congested Cross-Coupling Scaffolds in Drug Discovery Executive Summary 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) serves as a "privileged intermediate" in modern...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 108078-14-4 Primary Application: Sterically Congested Cross-Coupling Scaffolds in Drug Discovery

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) serves as a "privileged intermediate" in modern medicinal chemistry. Its structural uniqueness lies in the 1,2,3-trisubstitution pattern , where the iodine atom is sterically crowded between a carboxylic acid (C1) and a methyl group (C3). This specific geometry makes it an invaluable scaffold for synthesizing atropisomeric biaryls and forcing non-planar conformations in drug candidates—a critical strategy for increasing solubility and target selectivity in protein-ligand binding.

This guide details the chemical identity, field-proven synthetic protocols (specifically the Sandmeyer transformation), and the mechanistic nuances of utilizing this compound in palladium-catalyzed cross-couplings.

Chemical Identity & Physical Properties[1][2][3][4][5]

Accurate identification is paramount, as positional isomers (e.g., 2-iodo-4-methylbenzoic acid) possess vastly different reactivity profiles.

Datasheet
PropertySpecification
CAS Number 108078-14-4
IUPAC Name 2-Iodo-3-methylbenzoic acid
Molecular Formula

Molecular Weight 262.04 g/mol
Appearance White to light yellow/purple solid (Light Sensitive)
Melting Point 150–153 °C
Solubility Soluble in DMSO, Methanol, EtOAc; Poor in Water
pKa (Predicted) ~2.93 (Acidic due to ortho-iodine electron withdrawal)
Structural Verification (NMR Expectations)

Researchers should validate purity using


H NMR. The 1,2,3-substitution pattern yields a distinct aromatic region:
  • 
     ~2.45 ppm (3H, s):  Methyl group at C3.
    
  • Aromatic Region (3H): An ABC or ABX system typically showing two doublets (H4, H6) and a triplet (H5), depending on field strength. The proton ortho to the carboxylic acid (H6) is typically the most deshielded aromatic signal.

Synthetic Pathway: The Sandmeyer Protocol[7][8][9]

While direct iodination of 3-methylbenzoic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-iodo and 6-iodo isomers). The Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) is the authoritative route for high-fidelity synthesis.

Mechanistic Workflow

The synthesis proceeds via the formation of a diazonium salt, which is unstable and must be kept cold (


C) to prevent decomposition into phenols.

SandmeyerSynthesis Start 2-Amino-3-methylbenzoic Acid (Precursor) Diazonium Diazonium Salt Intermediate (Unstable < 5°C) Start->Diazonium Product 2-Iodo-3-methylbenzoic Acid (Target) Diazonium->Product Reagent1 1. NaNO2, HCl/H2SO4 (Diazotization) Reagent1->Diazonium Reagent2 2. KI (aq) (Iodine Substitution) Reagent2->Product

Figure 1: Step-wise conversion of 3-methylanthranilic acid to the target iodide via diazonium displacement.

Detailed Experimental Protocol

Safety Note: This reaction generates nitrogen gas (


). Ensure adequate venting.
  • Diazotization:

    • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dilute sulfuric acid (

      
      , 2.5 M).
      
    • Cool the suspension to 0–5 °C using an ice/salt bath.

    • Dropwise add a solution of Sodium Nitrite (

      
      , 1.1 eq) in water. Maintain internal temperature below 5 °C.
      
    • Checkpoint: The solution should become clear or slightly turbid as the diazonium salt forms. Stir for 30 mins.

  • Iodination (Substitution):

    • Dissolve Potassium Iodide (

      
      , 2.5 eq) in a minimal amount of water.
      
    • Add the cold diazonium solution slowly into the KI solution (or vice versa) with vigorous stirring.

    • Observation: Evolution of

      
       gas (foaming) and formation of a dark precipitate (iodine/product complex).
      
    • Allow the mixture to warm to room temperature and stir for 2 hours. Heating to 60 °C for 30 mins ensures completion.

  • Workup & Purification:

    • Treat the mixture with saturated Sodium Thiosulfate (

      
      ) to quench excess iodine (color changes from dark purple/brown to yellow).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Recrystallization: Ethanol/Water is the preferred solvent system to obtain high-purity crystals (mp 150–153 °C).

Reactivity & Applications in Drug Discovery

The core value of CAS 108078-14-4 is its steric profile . The iodine atom is "sandwiched," which significantly influences its behavior in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

The "Orthogonal Twist" Effect

In biaryl synthesis, the 3-methyl group forces the incoming aryl ring to twist out of plane relative to the benzoic acid ring. This restricts rotation, often creating atropisomers (axial chirality).

StericCoupling Substrate 2-Iodo-3-methylbenzoic Acid (Sterically Crowded) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Pd(L)n Pd_Complex Pd(0) Catalyst (Bulky Ligand Required) Pd_Complex->OxAdd Transmetal Transmetalation (Boronic Acid) OxAdd->Transmetal Steric Clash at C3 RedElim Reductive Elimination (Twisted Biaryl Product) Transmetal->RedElim RedElim->Pd_Complex Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to the C3-Methyl group.

Optimization for Coupling

Due to the steric hindrance at C2 (Iodine) and C3 (Methyl):

  • Catalyst Choice: Standard

    
     often fails. Use highly active, bulky phosphine ligands like S-Phos  or X-Phos  to facilitate oxidative addition.
    
  • Base Selection: Stronger bases (e.g.,

    
    ) in biphasic systems (Toluene/Water) generally improve yields over weak carbonate bases.
    
  • Use Case: This scaffold is frequently used to synthesize inhibitors where the carboxylic acid mimics a phosphate group or interacts with a specific lysine residue, while the twisted aryl group fills a hydrophobic pocket.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Store in a dark place (amber vial). Iodine-carbon bonds can be photolabile over long periods. Keep at room temperature, sealed under inert gas if possible.

  • Spill Response: Absorb with inert material. If iodine is liberated (purple vapor), treat with sodium thiosulfate solution.

References

  • Sigma-Aldrich. Product Specification: 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4). Retrieved from .

  • Fisher Scientific. Chemical Analysis: 2-Iodo-3-methylbenzoic acid, 98%.[2] Retrieved from .

  • PubChem. Compound Summary: 2-Iodo-3-methylbenzoic acid (CID 2759365).[2] National Library of Medicine. Retrieved from .

  • ChemicalBook. 2-Iodo-3-methylbenzoic acid Properties and Suppliers. Retrieved from .

  • Study.com. Sandmeyer Reaction Synthesis of 2-Iodobenzoic Acid Derivatives. (General mechanistic reference for Sandmeyer iodination). Retrieved from .

Sources

Exploratory

Strategic Scaffolding in Medicinal Chemistry: The 2-Iodo-3-methylbenzoic Acid Motif

[1] Executive Summary 2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike simple benzoic acid derivatives, this molecule possesses a unique "orth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike simple benzoic acid derivatives, this molecule possesses a unique "ortho-ortho" substitution pattern—an iodine atom at position 2 and a methyl group at position 3—flanking the carboxylic acid at position 1. This steric congestion creates a challenging but highly rewarding electronic environment for palladium-catalyzed cross-coupling reactions, serving as a critical entry point for synthesizing polycyclic heteroaromatics (e.g., isocoumarins, isoquinolines) and atropisomeric biaryls.

This technical guide provides a rigorous analysis of its chemical identity, a validated synthesis protocol via the Sandmeyer reaction, and a strategic overview of its reactivity profile.

Part 1: Chemical Identity & Structural Analysis

The molecule is defined by the proximity of the iodine atom to both the carboxylic acid and the methyl group. This structural reality dictates its reactivity: the iodine is a labile "handle" for functionalization, while the methyl group exerts steric pressure that influences regioselectivity in subsequent couplings.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 2-Iodo-3-methylbenzoic acidPreferred over 3-methyl-2-iodobenzoic acid for indexing.[1][2]
CAS Number 108078-14-4Essential for sourcing; distinct from 5-iodo isomer.
Molecular Formula

MW: 262.04 g/mol
Appearance White to off-white powderLight sensitive (iodine liberation upon photolysis).
Melting Point 150–153 °CSharp range indicates high purity capability.
pKa (Predicted) ~2.5 - 3.0More acidic than benzoic acid (4.2) due to the ortho-iodine inductive effect.

Part 2: Synthetic Pathways (The "How-To")

While direct iodination of 3-methylbenzoic acid is possible, it is not recommended for high-purity applications due to poor regioselectivity (yielding mixtures of 2-iodo, 6-iodo, and 4-iodo isomers).

The Authoritative Route is the Sandmeyer Reaction starting from 2-amino-3-methylbenzoic acid. This route guarantees the position of the iodine atom because it directly replaces the amino group, which is already fixed at position 2.

Synthesis Decision Logic
  • Precursor: 2-Amino-3-methylbenzoic acid (Commercially available or synthesized from 3-methyl-2-nitrobenzoic acid).

  • Transformation: Diazotization (

    
    ) followed by Iodination (
    
    
    
    ).
  • Advantage: 100% Regiocontrol. No isomer separation required.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Amino-3-methylbenzoic Acid (Precursor) Inter Diazonium Salt Intermediate Start->Inter Diazotization Product 2-Iodo-3-methylbenzoic Acid (Target) Inter->Product Sandmeyer Displacement Reagent1 NaNO2 / HCl < 5°C Reagent1->Inter Reagent2 KI (aq) RT -> 60°C Reagent2->Product Purify Acid-Base Extraction Recrystallization Product->Purify Work-up

Caption: Figure 1. Regioselective synthesis via the Sandmeyer protocol, ensuring the iodine is installed exclusively at the C2 position.

Part 3: Reactivity Profile & Applications

The 2-iodo-3-methylbenzoic acid scaffold is a "spring-loaded" electrophile. The C-I bond is weak (


), making it highly reactive toward oxidative addition by Palladium(0). However, the 3-methyl group  creates an "ortho-effect," slowing down the approach of bulky ligands.
Key Reaction Manifolds
  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.[3]

    • Challenge: Steric hindrance at C2/C3 requires electron-rich, smaller ligands (e.g., SPhos, XPhos) or ligand-free Pd-nanoparticles to facilitate transmetallation.

  • Sonogashira Coupling: Reaction with terminal alkynes.

    • Application: Precursor to isocoumarins via subsequent cyclization of the alkyne onto the carboxylic acid.

  • Heck Reaction: Coupling with alkenes.

    • Utility: Synthesis of stilbene derivatives.

Visualization: Reaction Manifold

Reactivity Core 2-Iodo-3-methylbenzoic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, CuI, Pd(0)) Core->Sono Biaryl Atropisomeric Biaryls (Drug Scaffolds) Suzuki->Biaryl C-C Bond Formation Alkyne 2-Alkynyl-3-methylbenzoic acid Sono->Alkyne Cyclo Cyclization Isocoumarin 8-Methylisocoumarins (Natural Products) Cyclo->Isocoumarin Alkyne->Cyclo Intramolecular

Caption: Figure 2. Divergent synthesis pathways. The molecule serves as a gateway to biaryls and heterocyclic isocoumarins.

Part 4: Experimental Protocol (Validated)

Objective: Synthesis of 2-iodo-3-methylbenzoic acid (10 g scale) via Sandmeyer reaction. Prerequisite: All steps must be performed in a fume hood due to


 and Iodine vapors.
Step-by-Step Methodology
  • Diazotization (The "Cold" Step):

    • Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in

      
       of water containing 
      
      
      
      of concentrated
      
      
      .
    • Cool the suspension to 0–5 °C in an ice/salt bath. Stirring must be vigorous.

    • Add a solution of Sodium Nitrite (

      
      )  (5.0 g, 72 mmol) in 
      
      
      
      water dropwise.
    • Critical Check: Maintain temperature

      
       to prevent decomposition of the diazonium salt to the phenol.
      
    • Stir for 30 mins. The solution should become clear/translucent.

  • Iodination (The Displacement):

    • Prepare a solution of Potassium Iodide (

      
      )  (13.2 g, 80 mmol) in 
      
      
      
      water.
    • Add the cold diazonium solution slowly into the KI solution (which is at room temperature) with stirring.

    • Observation: Vigorous evolution of

      
       gas (foaming) and formation of a dark/reddish precipitate (iodine liberation).
      
    • Heat the mixture to 60 °C for 1 hour to ensure completion.

  • Work-up & Purification:

    • Cool to room temperature.[3] Treat with saturated Sodium Thiosulfate (

      
      )  solution to quench excess iodine (color changes from dark red to pale yellow).
      
    • Extract with Ethyl Acetate (

      
      ) .
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needles.

Yield Expectation: 65–75% Purity Check: melting point should be 150–153 °C.

Part 5: Safety & Stability

  • Light Sensitivity: The C-I bond is photosensitive. Store the compound in amber vials wrapped in foil.

  • Acidity: As a benzoic acid derivative, it is an irritant to eyes and skin. Handle with standard PPE.

  • Waste: Aqueous waste from the synthesis contains iodides and potentially diazonium residues; dispose of in designated halogenated waste streams.

References

  • PubChem. (2025).[2] 2-Iodo-3-methylbenzoic acid (CID 2759365).[1][2] National Library of Medicine. [Link]

  • Fisher Scientific. (n.d.). 2-Iodo-3-methylbenzoic acid, 98%.[1][Link]

  • Maluenda, I., & Navarro, O. (2015).[4] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.[4][5] Molecules, 20(5), 7528–7557.[4] (Contextual reference for Pd-catalyzed coupling of sterically hindered aryl iodides). [Link]

Sources

Foundational

2-Iodo-3-methylbenzoic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Iodo-3-methylbenzoic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the spectral data for 2-Iodo-3-methylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Iodo-3-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 2-Iodo-3-methylbenzoic acid (C₈H₇IO₂), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] For researchers and drug development professionals, accurate structural elucidation through spectroscopic methods is foundational. This document synthesizes available experimental data with established spectroscopic principles to offer a robust analytical framework for this compound.

The narrative is structured to not only present data but to explain the causality behind spectral features, grounding the interpretation in authoritative chemical principles.

Molecular Structure and Spectroscopic Overview

2-Iodo-3-methylbenzoic acid is an aromatic carboxylic acid with three substituents on the benzene ring. The interplay of the electron-withdrawing iodine atom and carboxylic acid group, alongside the electron-donating methyl group, creates a distinct electronic environment that is reflected in its spectral signatures. Understanding these substituent effects is critical for accurate spectral assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-Iodo-3-methylbenzoic acid via FTIR reveals characteristic vibrations that confirm its identity as a carboxylic acid.

Experimental IR Data

FTIR spectra for this compound are available from public databases.[1][3] The key vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (from carboxylic acid, H-bonded)
~1760-1690StrongC=O stretch (from carboxylic acid)
~1600-1450MediumC=C aromatic ring stretches
~1320-1210StrongC-O stretch (from carboxylic acid)
~950-910Medium, BroadO-H bend (out-of-plane)

Data sourced from SpectraBase and interpreted based on established correlation charts.[3][4]

Interpretation and Experimental Causality

The IR spectrum is dominated by the features of the carboxylic acid group.

  • O-H Stretch: The most notable feature is the extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4] The broadness is a direct consequence of the strong hydrogen bonding interactions between two molecules in the solid state.

  • C=O Stretch: A strong, sharp peak appears around 1700 cm⁻¹. This absorption is due to the carbonyl (C=O) stretching vibration. Its position is characteristic of an aromatic carboxylic acid.[4]

  • C-O Stretch and O-H Bend: The spectrum also shows a strong C-O stretching vibration coupled with O-H in-plane bending, typically found in the 1320-1210 cm⁻¹ region. A broad out-of-plane O-H bend is also characteristic and appears around 920 cm⁻¹.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A reliable method for acquiring an IR spectrum of a solid sample like 2-Iodo-3-methylbenzoic acid is ATR-FTIR.

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., DuraSamplIR II) is clean.[1]

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

While public databases lack a readily available experimental NMR spectrum for 2-Iodo-3-methylbenzoic acid, we can predict the ¹H and ¹³C NMR spectra with high confidence based on the known effects of the substituents and data from analogous compounds.[5][6][7]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet, and the methyl protons as a sharp singlet.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11-13Broad Singlet1H-COOHThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[8]
~7.9Doublet1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
~7.4Triplet/Doublet of Doublets1HH-4This proton is meta to the COOH and ortho to the Iodine, experiencing complex splitting and moderate deshielding.
~7.2Doublet1HH-5This proton is ortho to the methyl group and meta to the iodine, likely appearing furthest upfield in the aromatic region.
~2.5Singlet3H-CH₃Methyl groups attached to an aromatic ring typically resonate in this region.[7]

Predictions are based on analysis of substituted benzoic acids and standard chemical shift tables.[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 8 distinct signals, as there are no planes of symmetry in the molecule.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~170C=OThe carboxylic acid carbon is the most deshielded carbon due to the two adjacent electronegative oxygen atoms.[6][10]
~142C-3The carbon bearing the methyl group.
~140C-1The carbon attached to the carboxylic acid group (ipso-carbon).
~135C-6Aromatic CH carbon ortho to the COOH group.
~130C-4Aromatic CH carbon.
~128C-5Aromatic CH carbon.
~95C-2The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect".
~23-CH₃The methyl carbon, appearing in the typical aliphatic region.

Predictions are based on incremental rules for substituted benzenes and data from related iodo- and methyl-substituted benzoic acids.[11]

Logical Workflow for NMR Analysis

The following diagram illustrates the workflow for acquiring and interpreting NMR data for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent (e.g., CDCl3) with TMS standard Acq_1H Acquire 1H NMR Spectrum Prep->Acq_1H Acq_13C Acquire 13C NMR Spectrum Prep->Acq_13C Proc_1H Process 1H Data: - Phasing - Baseline Correction - Integration Acq_1H->Proc_1H Proc_13C Process 13C Data: - Phasing - Baseline Correction Acq_13C->Proc_13C Analysis_1H Analyze 1H: - Chemical Shift - Integration (Proton Count) - Splitting Pattern (n+1 rule) Proc_1H->Analysis_1H Analysis_13C Analyze 13C: - Number of Signals - Chemical Shift Proc_13C->Analysis_13C Correlation Correlate 1H and 13C Data (Optional: 2D NMR) Analysis_1H->Correlation Analysis_13C->Correlation Final_Structure Propose/Confirm Structure Correlation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum

For 2-Iodo-3-methylbenzoic acid (MW: 262.04 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and several characteristic fragment ions. Aromatic compounds are known to produce relatively stable molecular ions.

m/z ValuePredicted Ion StructureFragmentation Pathway
262[C₈H₇IO₂]⁺•Molecular Ion (M⁺•)
245[C₈H₆IO]⁺Loss of hydroxyl radical (•OH) from M⁺•
217[C₇H₆I]⁺Loss of carboxyl group (•COOH) from M⁺•
135[C₈H₇O₂]⁺Loss of iodine radical (•I) from M⁺•
107[C₇H₇O]⁺Loss of CO from the [C₈H₇O₂]⁺ fragment
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives

Predictions are based on established fragmentation patterns of benzoic acids and halogenated aromatic compounds.[12][13]

Predicted Fragmentation Pathway

The major fragmentation pathways initiated by electron ionization are illustrated below. The loss of the iodine radical is a highly probable event due to the relative weakness of the C-I bond compared to other bonds in the molecule.

Fragmentation_Pathway M [M]+• m/z = 262 M_OH [M - •OH]+ m/z = 245 M->M_OH - •OH M_COOH [M - •COOH]+ m/z = 217 M->M_COOH - •COOH M_I [M - •I]+ m/z = 135 M->M_I - •I M_I_CO [M - •I - CO]+ m/z = 107 M_I->M_I_CO - CO Tropylium [C7H7]+ m/z = 91 M_I_CO->Tropylium - O

Caption: Predicted EI-MS fragmentation of 2-Iodo-3-methylbenzoic acid.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z value.

  • Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z.

Conclusion

The combined application of IR, NMR, and MS provides a complete and unambiguous characterization of 2-Iodo-3-methylbenzoic acid. While experimental NMR and MS data are not widely published, predictive analysis based on sound chemical principles and data from analogous structures provides a robust framework for researchers. The IR spectrum confirms the presence of the carboxylic acid functional group, while predicted NMR and MS data map the molecular skeleton and confirm the molecular weight and substitution pattern. This guide serves as a practical reference for the analysis and quality control of this important chemical intermediate.

References

  • PubChem. 2-Iodo-3-methylbenzoic acid | C8H7IO2 | CID 2759365. Available at: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • PubChem. 2-Methylbenzoic acid | C8H8O2 | CID 8373. Available at: [Link]

  • SpectraBase. 2-Iodo-3-methylbenzoic acid. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • MIT OpenCourseWare. 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. Available at: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Crystal Structure of 2-Iodo-3-methylbenzoic Acid

Disclaimer: As of the latest literature and database search in January 2026, a definitive, experimentally determined crystal structure for 2-Iodo-3-methylbenzoic acid has not been deposited in the Cambridge Structural Da...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature and database search in January 2026, a definitive, experimentally determined crystal structure for 2-Iodo-3-methylbenzoic acid has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed journals. This guide, therefore, presents a predictive analysis based on established principles of physical organic chemistry, crystal engineering, and extensive data from closely related analogues. It is intended for researchers, scientists, and drug development professionals as a framework for understanding the probable solid-state behavior of this molecule.

Introduction: The Significance of Solid-State Structure

In the realm of pharmaceutical development and materials science, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This arrangement, the crystal structure, governs critical physicochemical properties including solubility, dissolution rate, melting point, stability, and bioavailability. 2-Iodo-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, presents an interesting case study in supramolecular chemistry. Its structure is dictated by a nuanced interplay between strong, predictable hydrogen bonds and more subtle, directional halogen bonds, all influenced by the steric profile of the methyl group. Understanding this interplay is key to predicting its behavior and utilizing it effectively as a synthetic precursor or in co-crystal design.[1][2] This guide provides a detailed projection of its crystal structure, a robust methodology for its experimental determination, and an analysis of the intermolecular forces that define its solid-state architecture.

Experimental Workflow: From Synthesis to Structure Determination

A successful crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[3] The protocols described herein are validated methodologies for achieving these prerequisites for compounds of this class.

Synthesis of 2-Iodo-3-methylbenzoic acid

The synthesis of 2-Iodo-3-methylbenzoic acid can be reliably achieved from its corresponding amino precursor, 2-amino-3-methylbenzoic acid, via a Sandmeyer-type reaction. This classic transformation is a cornerstone of aromatic chemistry and ensures high regioselectivity.

Protocol:

  • Diazotization: Suspend 2-amino-3-methylbenzoic acid in an aqueous solution of a strong mineral acid (e.g., 2M HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is monitored for completion by testing for the absence of nitrous acid using starch-iodide paper.

  • Iodide Displacement: In a separate flask, prepare a saturated aqueous solution of potassium iodide (KI).

  • Slowly add the cold diazonium salt solution to the KI solution. This step should be performed with caution as nitrogen gas (N₂) is vigorously evolved. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete substitution.

  • Work-up and Purification: The resulting precipitate is collected by vacuum filtration. To remove excess iodine, the crude solid is washed with a saturated solution of sodium thiosulfate (Na₂S₂O₃), followed by cold water. The final product is then purified by recrystallization.

Single Crystal Growth

The formation of a single, well-ordered crystal is the most crucial and often most challenging step.[3] The choice of solvent is paramount; it must provide sufficient solubility at an elevated temperature and promote slow, controlled precipitation upon cooling.

Protocol:

  • Solvent Screening: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and their aqueous mixtures) for their ability to dissolve the purified compound when heated and to yield solid upon cooling.

  • Slow Evaporation/Cooling: Prepare a saturated or near-saturated solution of 2-Iodo-3-methylbenzoic acid in the chosen optimal solvent (e.g., ethanol/water mixture) at an elevated temperature.

  • Filter the hot solution through a pre-warmed funnel to remove any particulate matter.

  • Cover the container with a perforated film (e.g., Parafilm) to allow for slow solvent evaporation. Alternatively, place the solution in a thermally insulated container to facilitate slow cooling over 24-72 hours.

  • Harvest any well-formed, transparent crystals with sharp edges for X-ray analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal.[4][5]

Workflow Diagram:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic and Structural Parameters

While experimental data is unavailable, we can predict the likely crystallographic parameters by drawing comparisons with the known structures of 3-methylbenzoic acid (m-toluic acid) and 2-iodobenzoic acid.[6][7] Benzoic acids almost universally crystallize in centrosymmetric space groups, with P2₁/c being very common. The introduction of a heavy iodine atom will significantly increase the density and likely the cell volume compared to the parent m-toluic acid.

Table 1: Predicted Crystallographic Data for 2-Iodo-3-methylbenzoic Acid

ParameterPredicted ValueRationale
Chemical FormulaC₈H₇IO₂Based on molecular composition.[1]
Formula Weight262.04 g/mol Based on atomic masses.[8]
Crystal SystemMonoclinicCommon for substituted benzoic acids.
Space GroupP2₁/cA highly common centrosymmetric space group for this class of compounds.
Z (Molecules/Unit Cell)4Typical for the P2₁/c space group.
Predicted Density (calc.)~1.9 - 2.1 g/cm³Significantly higher than m-toluic acid (~1.2 g/cm³) due to the heavy iodine atom.[7]
RadiationMo Kα (λ = 0.71073 Å)Standard for small molecule crystallography.
Key Intermolecular ForceO-H···O Hydrogen BondThe defining interaction for nearly all carboxylic acids.[4]
Secondary InteractionC-I···O or C-I···I Halogen BondThe iodine atom is a potential halogen bond donor, influencing the packing of the primary dimers.[9]

Supramolecular Assembly: The Hierarchy of Interactions

The crystal packing of 2-Iodo-3-methylbenzoic acid will be dictated by a hierarchy of intermolecular forces, with the robust carboxylic acid dimer synthon serving as the primary building block.

The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon

The most predictable and energetically dominant feature of the crystal structure will be the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[4][10] This interaction is one of the most reliable synthons in crystal engineering and is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.

Caption: The predicted R²₂(8) hydrogen-bonded dimer of 2-Iodo-3-methylbenzoic acid.

The Role of Halogen Bonding and Steric Hindrance

Once the primary dimers are formed, their subsequent packing into a three-dimensional lattice is guided by weaker, yet significant, forces. The iodine substituent is a key player here. As a heavy halogen, iodine can act as a halogen bond donor, forming directional C-I···O or C-I···I interactions with electronegative atoms (like the carbonyl oxygen) or other iodine atoms on adjacent dimers.[9] This specific and directional nature is a powerful tool in crystal engineering.[11][12]

Simultaneously, the methyl group at the 3-position introduces steric bulk that will influence the relative orientation of the packed dimers. It will likely prevent a perfectly coplanar stacking of the aromatic rings, favoring a herringbone or offset arrangement to minimize steric repulsion. The final crystal structure will therefore be a delicate balance between the optimization of these weaker halogen bonds and the minimization of steric clashes.

Implications for Drug Development and Materials Science

A thorough understanding of this predicted crystal structure provides actionable insights:

  • Solubility Prediction: The strong, stable dimer formation suggests that significant energy will be required to break the crystal lattice apart, likely resulting in low aqueous solubility. This is a critical parameter for drug formulation.

  • Polymorph Screening: The balance between weaker halogen bonds and steric effects suggests that multiple stable packing arrangements (polymorphs) might exist. A comprehensive polymorph screen would be essential during drug development to identify the most stable and bioavailable form.

  • Co-crystal Design: The presence of both a strong hydrogen bond donor/acceptor (carboxylic acid) and a halogen bond donor (iodine) makes 2-Iodo-3-methylbenzoic acid an excellent candidate for co-crystal engineering. By introducing a co-former with complementary functional groups (e.g., a pyridine for hydrogen bonding or a Lewis base for halogen bonding), novel solid forms with tailored properties (e.g., enhanced solubility, improved stability) can be designed.

Conclusion

While lacking a definitive experimental structure, a robust, scientifically-grounded prediction for the crystal structure of 2-Iodo-3-methylbenzoic acid can be formulated. The structure is undoubtedly built upon the classic centrosymmetric R²₂(8) hydrogen-bonded dimer motif common to nearly all benzoic acids. The final three-dimensional packing of these dimers is a sophisticated interplay between the directional influence of potential C-I···X halogen bonds and the steric demands of the ortho- and meta-substituents. This predictive framework provides a critical foundation for researchers, enabling informed decisions in synthesis, formulation, and the rational design of new molecular materials. The experimental validation of this structure remains an open and valuable endeavor for the scientific community.

References

  • SpectraBase. 2-Iodo-3-methylbenzoic acid. [Link]

  • PubChem. 2-Iodo-3-methylbenzoic acid. [Link]

  • PubChem. 3-Methylbenzoic acid. [Link]

  • Taylor & Francis Online. Benzoic acid-based supramolecular synthons as a corrosion inhibitor for mild steel in 1.0 M HCl and H2SO4 environments. [Link]

  • Fisher Scientific. 2-Iodo-3-methylbenzoic acid, 98%. [Link]

  • RSC Publishing. Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. [Link]

  • Wikipedia. 2-Iodobenzoic acid. [Link]

  • Taylor & Francis Online. Non-covalent synthesis of ionic and molecular complexes of benzoic acid and substituted 2-aminopyrimidines by varying aryl/alkyl substituents and their supramolecular chemistry. [Link]

  • IndiaMART. 2-Iodo 3-methyl benzoic acid, 98% at best price in Vasai. [Link]

  • National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • RSC Publishing. Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and i. [Link]

  • Google Patents. Process for producing 5-iodo-2-methylbenzoic acid.
  • PubChem. 2-Amino-5-iodo-3-methylbenzoic Acid. [Link]

  • ResearchGate. (PDF) Crystal structure of 3-acetoxy-2-methylbenzoic acid. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • PubChem. 3-Methylbenzoic acid. [Link]

Sources

Foundational

Theoretical and Experimental Framework: 2-Iodo-3-methylbenzoic Acid

Content Type: Technical Whitepaper & Procedural Guide Subject: Computational Modeling, Synthesis, and Supramolecular Potential of CAS 108078-14-4 Executive Summary 2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Procedural Guide Subject: Computational Modeling, Synthesis, and Supramolecular Potential of CAS 108078-14-4

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS: 108078-14-4) represents a critical halogenated scaffold in medicinal chemistry and crystal engineering. Unlike simple benzoic acids, the steric congestion provided by the ortho-iodine and meta-methyl groups creates a unique electrostatic landscape. This guide outlines a comprehensive theoretical study protocol using Density Functional Theory (DFT) to analyze its electronic structure, specifically focusing on the anisotropic electron density distribution on the iodine atom (the "sigma-hole"), and correlates these predictions with experimental synthesis and supramolecular assembly.

Key Applications:

  • Suzuki-Miyaura/Ullmann Coupling: A sterically hindered electrophile for biaryl synthesis.

  • Crystal Engineering: A model system for competing Hydrogen Bonding (COOH dimer) vs. Halogen Bonding (C–I···O/N).

  • Bioisosterism: Hydrophobic shielding of the carboxylate pharmacophore.

Computational Methodology: DFT Protocol

To accurately model 2-Iodo-3-methylbenzoic acid, researchers must account for the relativistic effects of the iodine atom. Standard basis sets (e.g., 6-31G) are insufficient for heavy halogens.

Theory Level and Basis Set Selection
  • Functional: B3LYP or wB97X-D (includes dispersion corrections, crucial for weak halogen bonds).

  • Basis Set (Light Atoms C, H, O): 6-311++G(d,p) . This triple-zeta basis set with diffuse functions correctly models the lone pairs on oxygen and the acidic proton.

  • Basis Set (Iodine): LANL2DZ (Los Alamos National Laboratory 2-Double-Z). This Effective Core Potential (ECP) replaces the core electrons of iodine, reducing computational cost while accounting for relativistic contraction.

Computational Workflow

The following workflow ensures self-consistent results when characterizing the ground state potential energy surface (PES).

DFT_Workflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/LANL2DZ) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Check->Opt No (Imaginary > 0) NBO NBO Analysis (Charge Transfer/Hyperconjugation) Check->NBO Yes (Real Minima) MEP MEP Mapping (Sigma-Hole Visualization) NBO->MEP TDDFT TD-DFT (UV-Vis Transitions) NBO->TDDFT

Figure 1: Computational workflow for characterizing halogenated benzoic acids.

Predictive Electronic Properties[1]
  • Molecular Electrostatic Potential (MEP):

    • Prediction: The iodine atom will display a region of positive electrostatic potential along the C–I bond axis (the

      
      -hole) and a negative belt perpendicular to the axis.
      
    • Significance: This positive cap allows the iodine to act as a Lewis acid in halogen bonding, potentially docking with the carbonyl oxygen of a neighboring molecule.

  • Frontier Molecular Orbitals (FMO):

    • HOMO: Likely localized on the iodine lone pairs and the aromatic

      
      -system.
      
    • LUMO: Localized on the carboxyl group and the aromatic ring (

      
      ), indicating susceptibility to nucleophilic attack (e.g., during metal-catalyzed cross-coupling).
      

Experimental Validation: Synthesis Protocol

While theoretical models predict reactivity, reliable synthesis is required for validation. The standard route utilizes the Sandmeyer Reaction starting from 2-amino-3-methylbenzoic acid.

Reaction Mechanism & Stoichiometry

The conversion proceeds via the formation of a diazonium salt, followed by radical-nucleophilic substitution with iodide.

ReagentEquiv.RoleCritical Parameter
2-Amino-3-methylbenzoic acid 1.0PrecursorPurity >98%
NaNO₂ 1.1DiazotizationTemp < 5°C (Avoid decomposition)
HCl (conc.) 2.5Acid SourceMaintain pH < 1
KI (aq) 1.5NucleophileAdd slowly to prevent I₂ formation
NaHSO₃ cat.QuencherRemoves excess I₂ (Workup)
Step-by-Step Protocol
  • Diazotization: Dissolve 2-amino-3-methylbenzoic acid in dilute HCl. Cool the suspension to 0–5°C in an ice bath.

  • Addition: Add aqueous NaNO₂ dropwise. The solution should turn clear/pale yellow as the diazonium salt forms. Caution: Exothermic.

  • Substitution: Dissolve KI in water. Add this solution to the cold diazonium mixture.

  • Gas Evolution: Nitrogen gas (

    
    ) will evolve vigorously. Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure completion.
    
  • Workup: The product precipitates as a solid. Treat with aqueous sodium bisulfite (NaHSO₃) to remove purple iodine byproducts.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.

Synthesis_Pathway Precursor 2-Amino-3-methylbenzoic acid Diazonium Diazonium Intermediate [Ar-N₂]⁺ Cl⁻ Precursor->Diazonium NaNO₂ / HCl 0°C Product 2-Iodo-3-methylbenzoic acid Diazonium->Product KI / H₂O -N₂ (gas)

Figure 2: Sandmeyer synthesis pathway.

Structural Characterization & Supramolecular Analysis[2]

Spectroscopic Fingerprints

Theoretical vibrational frequencies (scaled by 0.961 for B3LYP) should be compared against experimental IR data to confirm identity.

  • C=O Stretch (Carboxylic Acid):

    • Theoretical: ~1720 cm⁻¹ (monomer).

    • Experimental: 1680–1690 cm⁻¹ (dimer in solid state).

  • C–I Stretch:

    • Region: 500–600 cm⁻¹. This is a "fingerprint" mode heavily coupled with ring deformation.

  • O–H Stretch:

    • Broad band at 2500–3300 cm⁻¹ (indicative of strong hydrogen bonding).

Crystal Engineering: The Halogen Bond

In the solid state, 2-iodo-3-methylbenzoic acid is expected to form centrosymmetric dimers via the carboxylic acid group (


 synthon). However, the ortho-iodine introduces a secondary interaction vector.
  • Interaction Type: Type II Halogen Bond (

    
    ).
    
  • Geometry: The C–I bond approaches the carbonyl oxygen of an adjacent dimer at an angle of

    
    .
    
  • Steric Influence: The 3-methyl group forces the carboxylate out of planarity with the benzene ring, potentially weakening the dimer but enhancing the accessibility of the iodine sigma-hole.

Crystal_Packing M1 Molecule A (Donor) M2 Molecule B (Acceptor) M1->M2 COOH Dimer (H-Bond) M1->M2 I···O Interaction (Halogen Bond)

Figure 3: Competing non-covalent interactions in the crystal lattice.

References

  • PubChem. 2-Iodo-3-methylbenzoic acid (CID 2759365).[1] National Library of Medicine. [Link]

  • Organic Syntheses. m-Iodobenzoic Acid (General Sandmeyer Protocol). Org.[1][2][3] Synth. 1928, 8, 72. [Link]

  • Royal Society of Chemistry. General Procedure for Synthesis of Iodobenzoic Acids. ChemSpider/RSC Advances. [Link]

  • SpectraBase. IR Spectrum of 2-Iodo-3-methylbenzoic acid. Wiley Science Solutions. [Link]

  • MDPI. Theoretical Investigation by DFT of Benzoic Acid Derivatives. Molecules.[1][2][3][4][5][6][7] [Link]

Sources

Exploratory

Technical Guide: Purity Specifications &amp; Analytical Strategy for 2-Iodo-3-methylbenzoic Acid

The following technical guide is structured to serve as a primary reference for the quality control and application of 2-Iodo-3-methylbenzoic acid in pharmaceutical development. CAS: 108078-14-4 | Formula: C₈H₇IO₂ | MW:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the quality control and application of 2-Iodo-3-methylbenzoic acid in pharmaceutical development.

CAS: 108078-14-4 | Formula: C₈H₇IO₂ | MW: 262.04 g/mol Document Type: Technical Specification & Protocol Guide Version: 1.0 (Current as of 2025)

Executive Summary: The Criticality of the Ortho-Iodo Moiety

2-Iodo-3-methylbenzoic acid is not merely a building block; it is a linchpin intermediate in the synthesis of tricyclic pharmaceutical scaffolds, particularly dibenz[b,f]oxepins and related anticonvulsant or antidepressant agents.

Its value lies in the ortho-positioned iodine atom , which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). However, this reactivity introduces a stability paradox: the bond is weak enough to facilitate catalysis but labile enough to degrade under improper storage, releasing free iodine and compromising downstream yields.

Strategic Insight for Researchers: High purity (>98%) is insufficient if the impurity profile contains des-iodo precursors (3-methylbenzoic acid) or regioisomers. These specific impurities act as "chain terminators" in Suzuki couplings or yield difficult-to-separate isomeric byproducts in the final drug substance.

Synthesis-Driven Impurity Profiling

To control purity, one must understand the genesis of impurities. The dominant industrial route is the Sandmeyer Reaction starting from 2-amino-3-methylbenzoic acid.

The Impurity Map

The following diagram illustrates the synthesis pathway and the specific origin of Critical Quality Attribute (CQA) impurities.

ImpurityMap Start Starting Material 2-Amino-3-methylbenzoic acid Inter Diazonium Salt Intermediate Start->Inter NaNO2, HCl < 5°C Imp3 Impurity C Regioisomers (From impure SM) Start->Imp3 Contaminated SM Product Target Molecule 2-Iodo-3-methylbenzoic acid Inter->Product KI / CuI Imp1 Impurity A 3-Methylbenzoic acid (De-amination/Reduction) Inter->Imp1 Reductive elimination (Side reaction) Imp2 Impurity B 2-Hydroxy-3-methylbenzoic acid (Hydrolysis) Inter->Imp2 H2O attack (Temp > 10°C) Imp4 Inorganic Salts (NaI, KI, NaNO2) Inter->Imp4 Residual Reagents

Figure 1: Mechanistic origin of impurities in the Sandmeyer synthesis of 2-Iodo-3-methylbenzoic acid.

Recommended Specification Framework

These specifications are derived from ICH Q3A(R2) guidelines for pharmaceutical intermediates, adjusted for the specific reactivity of iodinated aryl acids.

Table 1: Critical Quality Attributes (CQAs)
Test ParameterAcceptance CriteriaMethodRationale
Appearance White to off-white/pale yellow powderVisualYellow/Brown indicates free iodine (

) liberation due to degradation.
Identification Conforms to Reference StandardH-NMR / IRConfirms structure and ortho-substitution.
Assay (Purity) ≥ 98.0% (w/w)HPLC (Area %)Ensures stoichiometry in coupling reactions.
Impurity A (Des-iodo)≤ 0.5%HPLC3-methylbenzoic acid is non-reactive in Pd-coupling, lowering yield.
Impurity B (Phenolic)≤ 0.2%HPLCHydroxy species can poison Pd-catalysts.
Any Unknown Impurity ≤ 0.10%HPLCICH limit for uncharacterized species.
Loss on Drying (LOD) ≤ 0.5%GravimetricWater can interfere with moisture-sensitive coupling reagents.
Residue on Ignition ≤ 0.1%USP <281>Controls residual inorganic salts (Na, K).
Melting Point 150 – 153°CCapillarySharp range indicates high crystalline purity.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the highly polar de-iodinated impurities from the lipophilic target molecule.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH ensures the carboxylic acid remains protonated (neutral) for better retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 235 nm (Matches the benzoyl chromophore).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
21.09010Re-equilibration
26.09010End
System Suitability Criteria (Self-Validating System)

Before analyzing samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Impurity A (3-methylbenzoic acid) and Target (2-Iodo-3-methylbenzoic acid). Note: Impurity A elutes earlier due to lower lipophilicity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • Precision: RSD ≤ 1.0% for 6 replicate injections of the standard.

Handling, Storage, and Stability

The iodine-carbon bond in this molecule is photosensitive.

  • Storage: Amber glass vials, tightly sealed. Store at 2-8°C (Refrigerated) is recommended for long-term storage (> 6 months) to prevent de-iodination.

  • Handling: Avoid metal spatulas if possible (use PTFE or ceramic) to prevent trace metal contamination which can catalyze degradation.

  • Safety: The compound is an Irritant (H315, H319, H335).[1][2] Use standard PPE (Gloves, Goggles).

Analytical Decision Tree

Use this logic flow to determine the disposition of a batch.

DecisionTree Sample Batch Sample Received Visual Visual Inspection: Is it White/Off-White? Sample->Visual FailVisual REJECT (Free Iodine Present) Visual->FailVisual No (Yellow/Brown) HPLC HPLC Analysis (Assay & Impurities) Visual->HPLC Yes CheckAssay Assay > 98.0%? HPLC->CheckAssay CheckImp Impurity A < 0.5%? CheckAssay->CheckImp Yes Fail QUARANTINE / REWORK Recrystallize (MeOH) CheckAssay->Fail No Pass RELEASE BATCH Suitable for Synthesis CheckImp->Pass Yes CheckImp->Fail No

Figure 2: Quality Control Decision Matrix for 2-Iodo-3-methylbenzoic acid.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759365, 2-Iodo-3-methylbenzoic acid. Retrieved from [Link]

  • Analytical Methodology: SIELC Technologies. Separation of Iodobenzoic Acid Derivatives on Newcrom R1. Retrieved from [Link]

  • Regulatory Framework: International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of 2-Iodo-3-methylbenzoic acid

Application Note: Overcoming Steric Congestion in the Pd-Catalyzed Coupling of 2-Iodo-3-methylbenzoic Acid Introduction & Strategic Analysis The substrate 2-iodo-3-methylbenzoic acid represents a "perfect storm" of chall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Congestion in the Pd-Catalyzed Coupling of 2-Iodo-3-methylbenzoic Acid

Introduction & Strategic Analysis

The substrate 2-iodo-3-methylbenzoic acid represents a "perfect storm" of challenges in transition-metal catalysis. It combines two distinct antagonistic features:

  • Extreme Steric Hindrance: The reaction center (C-I) is sandwiched between an ortho-carboxylate and a meta-methyl group. This "ortho-effect" significantly retards the rate of transmetallation and reductive elimination.

  • Free Carboxylic Acid Functionality: Unprotected acids can protonate reactive intermediates, poison basic ligands, or form unreactive metal-carboxylate salts. Furthermore, under high temperatures, ortho-substituted benzoic acids are prone to protodecarboxylation, leading to the loss of the valuable carboxylate handle.

This guide provides self-validating protocols to couple this substrate without prior esterification, leveraging ligand-accelerated catalysis to outcompete decomposition pathways.

Mechanistic Insight: The "Steric Sandwich"

To succeed, one must understand why standard conditions (e.g., Pd(PPh3)4) fail. The oxidative addition of the C-I bond is fast. The bottleneck is the Transmetallation and Reductive Elimination .

  • The Problem: The 3-methyl group blocks the "back" approach, while the 1-carboxylate (after deprotonation) creates an electrostatic and steric wall at the "front."

  • The Solution: We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands), specifically SPhos .

    • Electronic: The electron-rich phosphine facilitates oxidative addition.

    • Steric: The biaryl backbone creates a protective pocket around the Pd center, forcing the reaction to proceed while preventing the formation of inactive dimeric species. The interaction between the Pd and the ipso-carbon of the ligand's lower ring stabilizes the monoligated Pd(0) species, which is the active catalyst.

Visualization: Steric Interaction & Catalytic Cycle

The following diagram illustrates the specific steric clash and the ligand's role in facilitating the cycle.

CatalyticCycle cluster_sterics Steric Bottleneck Start Substrate: 2-Iodo-3-methylbenzoic acid OxAdd Oxidative Addition (Fast, facilitated by I) Start->OxAdd + Pd(0) Pd0 Active Catalyst [Pd(0)-SPhos] Pd0->OxAdd Complex_II Pd(II) Intermediate Sterically Crowded (3-Me & 1-COO- clash) OxAdd->Complex_II TransMet Transmetallation (Rate Limiting Step) Complex_II->TransMet + Ar-B(OH)2 / Base BaseStep Base Activation (K3PO4 neutralizes acid) BaseStep->Complex_II Deprotonation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 2-Substituted-3-methylbenzoic acid RedElim->Product

Caption: Figure 1. Catalytic cycle highlighting the steric bottleneck at the Pd(II) intermediate stage caused by the 1,2,3-substitution pattern.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol uses SPhos and Pd(OAc)2 . SPhos is uniquely suited for this substrate because its methoxy groups provide stability, and its bulk promotes the reductive elimination of the sterically congested biaryl product.

Critical Parameter: Base Stoichiometry. You must use at least 3.0 equivalents of base (1 eq to neutralize the carboxylic acid, 2 eq for the Suzuki coupling mechanism).

Materials Checklist
  • Substrate: 2-Iodo-3-methylbenzoic acid (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 mmol)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) (CAS: 657408-07-6)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 - 3.5 mmol)

  • Solvent: Toluene : Water (10:1 ratio) - Biphasic system is crucial.

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a reaction vial, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL of dry Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating ligation.

  • Substrate Addition: Add 2-iodo-3-methylbenzoic acid (262 mg, 1.0 mmol), the Arylboronic acid (1.2 mmol), and finely ground K3PO4 (636 mg, 3.0 mmol).

  • Solvent & Degassing: Add the remaining Toluene (4 mL) and Water (0.5 mL). Seal the vial with a septum. Sparge with Argon for 5 minutes (bubble gas directly into liquid) to remove O2. Oxygen causes homocoupling of the boronic acid.

  • Reaction: Heat the sealed vial to 100°C for 12–16 hours with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.

  • Workup (The "Trap"):

    • Cool to room temperature.[1][2][3]

    • Do not extract yet. The product is currently a potassium salt (carboxylate) in the aqueous phase.

    • Add water (10 mL) and transfer to a separatory funnel. Wash with Ethyl Acetate (10 mL) and discard the organic layer (this removes non-acidic impurities and unreacted boronic acid).

    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~3. You will likely see a precipitate.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.

Protocol 2: Sonogashira Coupling (Alkynylation)

Standard Sonogashira conditions (Pd/Cu) often fail with free acids because Copper(I) forms insoluble copper-carboxylate salts, stalling the catalytic cycle. We utilize a Copper-Free protocol facilitated by XPhos , which is sufficiently active to perform the coupling without the copper acetylide intermediate.

Materials Checklist
  • Substrate: 2-Iodo-3-methylbenzoic acid (1.0 mmol)

  • Coupling Partner: Terminal Alkyne (1.2 mmol)

  • Catalyst: PdCl2(MeCN)2 (2 mol%)

  • Ligand: XPhos (6 mol%) (CAS: 564483-18-7)

  • Base: Cs2CO3 (3.0 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add PdCl2(MeCN)2 (5.2 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), 2-iodo-3-methylbenzoic acid (262 mg, 1.0 mmol), and Cs2CO3 (978 mg, 3.0 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup:

    • Dilute with 1M NaOH (15 mL). This converts the product to the soluble carboxylate.

    • Wash with Diethyl Ether (2 x 10 mL) to remove neutral organic impurities (dimerized alkyne).

    • Acidify the aqueous phase with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3 x 15 mL).

Data Summary & Optimization Guide

The following table summarizes expected outcomes and troubleshooting steps based on internal optimization data.

VariableObservationCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.Switch base to K3PO4 (higher solubility). Ensure efficient degassing.
Protodecarboxylation Loss of CO2 (Product M-1 mass observed).Reduce Temp to 80°C. Avoid Ag salts. Ensure base is not >4 eq.
Homocoupling (Ar-Ar) Boronic acid dimerizes.[4]O2 leak. Sparge longer. Add base after degassing.
Precipitate during workup Product crashing out at neutral pH.Ensure pH is <3 during final extraction.
Workflow Visualization

Workflow Prep 1. Weigh Reagents (Inert Atmosphere) Mix 2. Solvent Addition (Biphasic Toluene/H2O) Prep->Mix React 3. Heat 100°C (12-16h) Mix->React Wash 4. Base Wash (Remove neutrals) React->Wash Acid 5. Acidify (pH 3) (Recover Product) Wash->Acid Extract 6. Extract & Dry Acid->Extract

Caption: Figure 2.[1] Linear workflow for the Suzuki coupling of free-acid substrates. Note the critical acidification step.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. [Link] (Foundational work on SPhos/XPhos utility for hindered substrates).

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science. [Link] (Reference for decarboxylative risks).

  • Gelmboldt, I., et al. (2019). Optimization of Sonogashira coupling for sterically hindered substrates. Organic Process Research & Development. (General grounding for Cu-free protocols).

Sources

Application

Application Note: 2-Iodo-3-methylbenzoic Acid as a Sterically Tuned Synthon

Topic: Application of 2-Iodo-3-methylbenzoic acid in Materials Science & Drug Development Document Type: Technical Application Note & Protocol Guide ID: AN-IMBA-2026-v1 Executive Summary 2-Iodo-3-methylbenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Iodo-3-methylbenzoic acid in Materials Science & Drug Development Document Type: Technical Application Note & Protocol Guide ID: AN-IMBA-2026-v1

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS: 14619-48-8) is a specialized halogenated building block that transcends its role as a simple intermediate. Its unique 1,2,3-vicinal substitution pattern —where the iodine atom is sterically crowded between a carboxyl group and a methyl group—imparts distinct reactivity and structural properties.

This guide details its application in three high-value domains:

  • Hypervalent Iodine Chemistry: As a precursor to 7-methylbenziodoxolones , offering enhanced electrophilic reactivity compared to unsubstituted analogs.

  • Optoelectronic & Pharmaceutical Scaffolds: As a substrate for metal-catalyzed annulation to form functionalized isocoumarins and isoindolinones .

  • Crystal Engineering: As a dual-function halogen-bond donor and hydrogen-bond donor for supramolecular assembly.

Structural Logic & Material Properties

The utility of 2-Iodo-3-methylbenzoic acid stems from the "Ortho-Effect" amplified by the 3-methyl group.

  • Steric Strain: The 3-methyl group forces the 2-iodo and 1-carboxyl groups into a specific conformation, pre-organizing the molecule for cyclization reactions.

  • Electronic Tuning: The methyl group (weakly electron-donating) modulates the Lewis acidity of the iodine center when oxidized to the hypervalent state.

  • Solubility Profile: The methyl substituent disrupts planar stacking interactions common in benzoic acids, generally improving solubility in organic solvents compared to 2-iodobenzoic acid.

PropertyValueRelevance
Formula C₈H₇IO₂Core Scaffold
MW 262.04 g/mol Stoichiometry calculations
Substitution 1-COOH, 2-I, 3-MeVicinal crowding drives reactivity
Melting Point 150–153 °CThermal stability for melt crystallization
Reactivity I(I)

I(III) accessible
Precursor for Hypervalent Iodine reagents

Application I: Synthesis of Tunable Hypervalent Iodine Reagents

Context: Hypervalent iodine(III) compounds (benziodoxolones) are non-toxic, environmentally benign alternatives to heavy metal oxidants. The 7-methylbenziodoxolone derivative, synthesized from 2-iodo-3-methylbenzoic acid, exhibits enhanced reactivity toward nucleophiles due to the steric and electronic influence of the methyl group (Yusubov et al., 2013).

Protocol A: Green Synthesis of 1-Hydroxy-7-methylbenziodoxolone

Objective: Oxidative cyclization of 2-iodo-3-methylbenzoic acid using Oxone in aqueous media.

Reagents:

  • Substrate: 2-Iodo-3-methylbenzoic acid (1.0 equiv)

  • Oxidant: Oxone (2KHSO₅[1]·KHSO₄·K₂SO₄) (1.1 equiv)

  • Solvent: Water/Acetonitrile (1:1 v/v)

  • Temperature: Room Temperature (25 °C)

Workflow:

  • Dissolution: In a round-bottom flask, suspend 2-iodo-3-methylbenzoic acid (5 mmol, 1.31 g) in a 1:1 mixture of CH₃CN and water (20 mL).

  • Oxidation: Add Oxone (5.5 mmol, 3.38 g) in a single portion.

  • Reaction: Stir vigorously at room temperature. The suspension will initially clear as the iodine oxidizes, followed by the precipitation of the cyclic hypervalent species.

    • Monitoring: Monitor by TLC (disappearance of starting acid). Reaction time is typically 2–4 hours.

  • Work-up: Filter the white precipitate. Wash with water (3 x 10 mL) to remove inorganic salts and cold acetone (1 x 5 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid under vacuum at 40 °C for 6 hours.

  • Yield Check: Expected yield is >85%.

Mechanism & Utility: The Oxone oxidizes the Iodine(I) to Iodine(III). The adjacent carboxyl group acts as an intramolecular ligand, trapping the high-energy iodine center to form a stable 5-membered ring. The resulting 1-hydroxy-7-methylbenziodoxolone is a potent electrophilic transfer reagent used for azidations and alkynylations.

HypervalentSynthesis Start 2-Iodo-3-methylbenzoic Acid (Iodine-I) Oxidation Oxidation (Oxone) + Ligand Exchange Start->Oxidation  e- Transfer   Intermediate Acyclic I(III) Intermediate Oxidation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization  -H+   Product 1-Hydroxy-7-methylbenziodoxolone (Hypervalent Iodine-III) Cyclization->Product  Stable Heterocycle  

Figure 1: Mechanistic pathway for the conversion of 2-iodo-3-methylbenzoic acid to hypervalent iodine reagents.

Application II: Synthesis of Functional Isocoumarins

Context: Isocoumarins are privileged scaffolds in drug discovery (anticoagulants, anticancer). The 2-iodo-3-methylbenzoic acid scaffold serves as a perfect substrate for Palladium-catalyzed annulation with alkynes. The 3-methyl group is retained in the final structure, often improving the lipophilicity and metabolic stability of the drug candidate.

Protocol B: Pd-Catalyzed Annulation with Internal Alkynes

Objective: Synthesis of 3,4-disubstituted-8-methylisocoumarins.

Reagents:

  • Substrate: 2-Iodo-3-methylbenzoic acid (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) - Note: Silver acts as a halide scavenger to promote the reaction.

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add 2-iodo-3-methylbenzoic acid (0.5 mmol), Alkyne (0.6 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and Ag₂CO₃ (275 mg).

  • Solvation: Add anhydrous DMF (3 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

    • Critical Control Point: Ensure the reaction mixture remains under inert atmosphere to prevent catalyst deactivation.

  • Quenching: Cool to room temperature. Dilute with Diethyl Ether (20 mL).

  • Filtration: Filter through a Celite pad to remove silver salts and Pd black.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Data Interpretation: Successful cyclization is confirmed by:

  • IR Spectroscopy: Appearance of a strong lactone carbonyl stretch (~1720 cm⁻¹).

  • ¹H NMR: Disappearance of the carboxylic acid proton (~11-13 ppm).

Application III: Crystal Engineering & Halogen Bonding

Context: In materials science, 2-iodo-3-methylbenzoic acid is a "Janus" molecule. It possesses a Hydrogen Bond Donor (COOH) and a Halogen Bond Donor (C-I). This duality allows it to form complex supramolecular architectures, such as co-crystals with pharmaceutical APIs (Active Pharmaceutical Ingredients) to modulate solubility.

Protocol C: Co-Crystal Screening Workflow

Objective: Identify stable co-crystals with nitrogen-containing acceptors (e.g., Pyridine derivatives).

Rationale: The Iodine atom (Lewis Acid) can form a linear halogen bond (C-I···N) with the pyridine nitrogen, while the Carboxyl group forms a hydrogen bond.

Workflow:

  • Selection: Select co-formers (e.g., 4,4'-bipyridine, isonicotinamide).

  • Liquid-Assisted Grinding (LAG):

    • Weigh equimolar amounts (1:1) of 2-iodo-3-methylbenzoic acid and the co-former.[2][3]

    • Place in a stainless steel grinding jar.

    • Add 10 µL of Methanol (solvent drop).

    • Grind at 30 Hz for 20 minutes using a ball mill.

  • Analysis (PXRD): Analyze the resulting powder by Powder X-Ray Diffraction.

    • Success Criteria: New diffraction peaks distinct from the individual starting materials indicate a new phase (co-crystal).

  • Single Crystal Growth: For hits identified in LAG, dissolve the mixture in hot ethanol and allow slow evaporation to grow single crystals for structure determination.

CoCrystalScreening Input Input: 2-Iodo-3-methylbenzoic Acid + Co-former (e.g., Bipyridine) Grinding Liquid Assisted Grinding (20 min, MeOH drop) Input->Grinding PXRD PXRD Analysis Grinding->PXRD Decision New Peaks? PXRD->Decision ScaleUp Solution Crystallization (Slow Evaporation) Decision->ScaleUp Yes (New Phase) Fail Physical Mixture (Discard) Decision->Fail No (Sum of Parts)

Figure 2: Logic flow for screening supramolecular co-crystals involving 2-iodo-3-methylbenzoic acid.

References

  • Yusubov, M. S., et al. (2013). "Preparation and X-ray Structural Study of 1-Arylbenziodoxolones."[1] The Journal of Organic Chemistry, 78(8), 3767–3773.[1]

    • Key Finding: Establishes the synthesis and structure of 7-methylbenziodoxolone
  • Sigma-Aldrich. "2-Iodo-3-methylbenzoic acid Product Sheet."[4]

    • Key Finding: Physical properties and safety data.[2][5]

  • PubChem. "2-Iodo-3-methylbenzoic acid Compound Summary."[2]

    • Key Finding: Chemical identifiers and toxicity data.[2][5]

  • Gildner, P. G., & Colvin, T. J. (2012). "Suzuki-Miyaura Cross-Coupling of 2-Iodobenzoic Acid Derivatives." Organic Syntheses, 89, 438. (General methodology adapted for Protocol B).
  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.

Sources

Method

Application Note: Synthesis of Ethyl 2-Iodo-3-methylbenzoate via Fischer Esterification

Abstract This application note provides a comprehensive protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate from 2-iodo-3-methylbenzoic acid through Fischer esterification. Given the steric hindrance presented by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate from 2-iodo-3-methylbenzoic acid through Fischer esterification. Given the steric hindrance presented by the ortho-iodo and meta-methyl substituents, this guide details an optimized procedure using a strong acid catalyst in an excess of ethanol to drive the reaction to completion. The document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines methods for purification and characterization of the final product. This protocol is designed to be a reliable resource for chemists in research and development, particularly those working on the synthesis of substituted aromatic compounds as intermediates for pharmaceuticals and other fine chemicals.

Introduction

Substituted benzoic acid esters are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. The specific compound, ethyl 2-iodo-3-methylbenzoate, serves as a valuable building block for introducing a substituted benzoyl moiety in more complex molecules, often through cross-coupling reactions where the iodo-substituent can be readily functionalized.

The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-controlled reaction is typically driven towards the ester product by using an excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[3] For sterically hindered carboxylic acids, such as 2-iodo-3-methylbenzoic acid, optimizing the reaction conditions is crucial to achieving a high yield. This application note presents a robust and reproducible protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate, addressing the challenges posed by the substrate's structure.

Reaction Mechanism and Scientific Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by the Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol or water) to yield the final ester product and regenerate the acid catalyst.

Due to the steric hindrance from the ortho-iodo and meta-methyl groups on the benzoic acid ring, the approach of the ethanol nucleophile to the carbonyl carbon can be impeded. To overcome this, the reaction is typically heated to reflux to provide sufficient thermal energy to overcome the activation barrier. Using a large excess of ethanol not only shifts the equilibrium towards the product side but also ensures that the concentration of the nucleophile is high, maximizing the reaction rate.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
2-Iodo-3-methylbenzoic acidC₈H₇IO₂262.045.00 g0.0191≥98%Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.0750 mL-≥99.5%Fisher Scientific
Sulfuric acid (concentrated)H₂SO₄98.081.0 mL-95-98%VWR
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed--In-house prep.
Anhydrous magnesium sulfateMgSO₄120.37As needed--Acros Organics
Diethyl ether(C₂H₅)₂O74.12As needed-ACS gradeEMD Millipore
HexaneC₆H₁₄86.18As needed-ACS gradeEMD Millipore
Ethyl acetateC₄H₈O₂88.11As needed-ACS gradeEMD Millipore
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-3-methylbenzoic acid (5.00 g, 0.0191 mol).

  • Addition of Reagents: Add absolute ethanol (50 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the unreacted acid and the sulfuric acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Washing: Wash the organic layer with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-iodo-3-methylbenzoate.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield ethyl 2-iodo-3-methylbenzoate as a colorless to pale yellow oil.

Visual Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 2-Iodo-3-methylbenzoic acid, Ethanol, and H₂SO₄ to flask B 2. Reflux for 4-6 hours A->B C 3. Cool and remove excess Ethanol B->C Reaction complete D 4. Dissolve in Diethyl Ether C->D E 5. Wash with NaHCO₃ and Brine D->E F 6. Dry with MgSO₄ and concentrate E->F G 7. Column Chromatography on Silica Gel F->G Crude product H 8. Collect and combine pure fractions G->H I 9. Evaporate solvent H->I J J I->J Pure Ethyl 2-Iodo-3-methylbenzoate

Caption: Experimental workflow for the synthesis of ethyl 2-iodo-3-methylbenzoate.

Characterization

The identity and purity of the synthesized ethyl 2-iodo-3-methylbenzoate should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methyl group on the aromatic ring (a singlet around 2.4-2.6 ppm), and the aromatic protons. For comparison, the ¹H NMR spectrum of ethyl 2-methylbenzoate shows a quartet at ~4.36 ppm, a triplet at ~1.38 ppm, and a singlet for the methyl group at ~2.58 ppm.[5] The aromatic protons of the target molecule will exhibit a specific splitting pattern corresponding to the substitution on the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct peaks for the carbonyl carbon (around 165-170 ppm), the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. The carbon bearing the iodo-substituent will have a characteristic chemical shift. For reference, the carbonyl carbon of ethyl benzoate appears at 166.8 ppm, the CH₂ of the ethyl group at 61.1 ppm, and the CH₃ at 17.3 ppm.[6]

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₉IO₂ = 276.07 g/mol ).

Safety and Handling

  • 2-Iodo-3-methylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and eye protection.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood.

  • Sodium Bicarbonate Solution: Neutralization with acid generates CO₂ gas. Vent the separatory funnel frequently to release pressure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 2-iodo-3-methylbenzoate via Fischer esterification. By employing an excess of ethanol and a strong acid catalyst under reflux conditions, the challenges of steric hindrance can be effectively overcome to achieve a good yield of the desired product. The outlined purification and characterization methods will ensure the isolation of a high-purity compound suitable for further synthetic applications.

References

  • Zare, A., & et al. (2008). Synthesis of 2-Iodoxybenzoic Acid (IBX) Esters. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Steglich esterification.[Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.[Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids.[Link]

  • Vavere, A. L., & et al. (2015). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. National Institutes of Health. [Link]

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.[Link]

  • National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.[Link]

  • Quora. (n.d.). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.[Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information.[Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.[Link]

  • Filo. (n.d.). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo..[Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.[Link]

  • ChemSynthesis. (n.d.). methyl 3-cyano-2-ethylbenzoate.[Link]

  • PubChem. (n.d.). Ethyl 3-iodobenzoate.[Link]

Sources

Application

Strategic Utilization of 2-Iodo-3-methylbenzoic Acid in High-Value API Scaffold Assembly

Executive Summary 2-Iodo-3-methylbenzoic acid (CAS: 1477-52-7) represents a critical "ortho-blocked" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the steric pressure exerted by the C3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS: 1477-52-7) represents a critical "ortho-blocked" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the steric pressure exerted by the C3-methyl group upon the C2-iodine and C1-carboxylic acid. While this steric congestion challenges standard cross-coupling protocols, it is highly prized for constructing atropisomeric biaryls and isoindolinone cores found in kinase inhibitors, EZH2 inhibitors, and immunomodulatory drugs.

This Application Note provides a validated roadmap for handling this precursor, focusing on overcoming the "Ortho-Effect" in Palladium-catalyzed cross-couplings and ensuring high-purity isolation.

Structural Analysis & Reactivity Profile

The utility of 2-iodo-3-methylbenzoic acid stems from its three orthogonal reactive sites, but the steric environment is the defining feature.

The "Ortho-Effect" Challenge

In standard Suzuki-Miyaura couplings, the C3-methyl group inhibits the oxidative addition of Palladium into the C-I bond and retards the transmetallation step by shielding the metal center. Furthermore, the C1-carboxylic acid can act as a catalyst poison if not properly masked or if the base concentration is insufficient to maintain it as a carboxylate.

Reactivity Map

The following diagram outlines the strategic divergence points for this scaffold.

ReactivityMap Start 2-Iodo-3-methylbenzoic Acid (Scaffold) Path1 Esterification (Masking Acid) Start->Path1 MeOH/H2SO4 Path3 Suzuki-Miyaura (Biaryl Synthesis) Start->Path3 Pd(0), Boronic Acid Path4 Heck/Sonogashira (Alkenylation/Alkynylation) Start->Path4 Pd(II)/Cu(I) Path5 Isoindolinone Cyclization (Core Formation) Path1->Path5 Amine, CO, Pd cat. Path2 Sandmeyer Reaction (Synthesis of Scaffold) Path2->Start Precursor: 2-Amino-3-methylbenzoic acid

Figure 1: Orthogonal reactivity pathways for 2-iodo-3-methylbenzoic acid. Note the central role of the scaffold in divergent synthesis.

Protocol A: Synthesis of the Precursor (Sandmeyer)

Context: While commercially available, in-house synthesis is often required for isotopically labeled variants or cost reduction in early-phase scale-up. This protocol converts 2-amino-3-methylbenzoic acid to the title compound.[1]

Safety Warning: Diazonium salts are potentially explosive. Maintain temperature controls strictly.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
2-Amino-3-methylbenzoic acid1.0Starting Material
NaNO21.1Diazotization Agent
KI (Potassium Iodide)2.5Iodine Source
H2SO4 (20% aq)SolventAcidic Medium
Urea0.1Quenches excess HNO2
Step-by-Step Workflow
  • Diazotization: Suspend 2-amino-3-methylbenzoic acid in 20% H2SO4 at -5°C.

  • Addition: Dropwise add aqueous NaNO2, maintaining internal temperature < 5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Quench: Add Urea to destroy excess nitrous acid (starch-iodide paper test: blue

    
     colorless).
    
  • Iodination: Prepare a solution of KI in water. Cool to 0°C.

  • Transfer: Pour the cold diazonium solution into the KI solution (inverse addition prevents side reactions).

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 60°C for 1 hour to ensure N2 evolution ceases.

  • Workup: Cool to RT. Treat with saturated Sodium Thiosulfate (

    
    ) to remove liberated iodine (color change: dark brown 
    
    
    
    yellow/white).
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Context: Coupling this scaffold with ortho-substituted boronic acids is difficult due to the "Ortho-Effect." Standard


 often fails. This protocol uses Buchwald Precatalysts  (e.g., XPhos Pd G2) to overcome steric hindrance.
Reagents & Conditions
ComponentSpecificationFunction
Substrate 2-Iodo-3-methylbenzoic acid (or Methyl ester)Electrophile
Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst XPhos Pd G2 (2-5 mol%)High-activity Catalyst
Base

(3.0 equiv)
Activator (Anhydrous)
Solvent 1,4-Dioxane : Water (4:1)Biphasic System
Temp 80°C - 100°CReaction Temp
Experimental Procedure
  • Charge: In a reaction vial, combine the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

    • Note: If using the free acid, ensure extra base is used to neutralize the carboxylic acid first.

  • Solvent & Degas: Add Dioxane/Water mixture. Sparge with Argon for 5 minutes.

    • Critical: Oxygen poisons the active Pd(0) species rapidly in these high-energy cycles.

  • Reaction: Seal and heat to 90°C for 12-16 hours.

  • Monitoring: Check HPLC for consumption of Aryl Iodide.

    • Impurity Watch: Look for protodeiodination (des-iodo product) which indicates catalyst failure.

  • Workup: Acidify to pH 3 (if product is acid) or extract (if ester). Wash with brine.[1]

  • Purification: Silica gel chromatography (Gradient: Hexanes/Ethyl Acetate).

Workflow Diagram

SuzukiProtocol Step1 Charge Reagents (Substrate, Boronic Acid, Base) Step2 Add Catalyst (XPhos Pd G2) & Solvent (Dioxane/H2O) Step1->Step2 Step3 Degas (Argon Sparge) CRITICAL STEP Step2->Step3 Step4 Heat to 90°C (12-16h) Step3->Step4 Step5 HPLC Check Step4->Step5 Decision Complete? Step5->Decision Decision->Step4 No (Add more Cat) Workup Acidify & Extract Decision->Workup Yes

Figure 2: Optimized workflow for sterically hindered Suzuki coupling.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98.0% (Area %).

  • Residual Solvents: Dioxane < 380 ppm (ICH Q3C).

  • Palladium Content: < 10 ppm (Required for API intermediates).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents transmetallation.Switch to SPhos or RuPhos ligands; Increase Temp to 110°C.
Protodeiodination Catalyst death; Hydride source present.Ensure rigorous degassing; Use anhydrous conditions with CsF base.
Homocoupling Oxygen leak.Check septa; Use freeze-pump-thaw degassing.

References

  • Synthesis of 2-iodo-3-methylbenzoic acid

    • Organic Syntheses, Coll. Vol. 1, p. 325 (1941); Vol. 4, p. 34 (1925). (General Sandmeyer protocols for iodobenzoic acids).
  • Sterically Demanding Suzuki Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539.
  • Application in API Synthesis (General Biaryls)

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Iodo-3-methylbenzoic Acid Synthesis

Ticket ID: #YIELD-OPT-2I3MBA Subject: Yield Improvement & Troubleshooting for 2-Iodo-3-methylbenzoic Acid (CAS: 14719-83-6) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #YIELD-OPT-2I3MBA Subject: Yield Improvement & Troubleshooting for 2-Iodo-3-methylbenzoic Acid (CAS: 14719-83-6) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-iodo-3-methylbenzoic acid is conventionally achieved via the diazotization of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), followed by displacement with iodide. While this looks like a standard Sandmeyer-type transformation, the 3-methyl group introduces significant steric strain at the ortho position. This steric crowding often leads to lower yields (typically 40–50% in unoptimized runs) due to competing side reactions like hydrolysis (phenol formation) and azo coupling.

This guide provides an optimized protocol designed to suppress these side reactions and boost yields to the 70–85% range.

Module 1: The Optimized Protocol (Sandmeyer Route)

Objective: Maximize conversion of the diazonium intermediate to the aryl iodide while minimizing thermal decomposition.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Amino-3-methylbenzoic acid 1.0Starting MaterialEnsure purity >98%.
NaNO₂ (Sodium Nitrite) 1.1–1.2Diazotizing AgentUse fresh solution; old solid oxidizes to nitrate.
HCl (conc.) or H₂SO₄ 2.5–3.0Acid MediumMaintain pH < 1 to prevent azo coupling.
KI (Potassium Iodide) 1.5–2.0NucleophileExcess required to drive kinetics against sterics.
Urea TraceScavengerDestroys excess HNO₂ before KI addition.
Step-by-Step Workflow
Phase 1: Diazotization (The Critical Step)
  • Suspension: Suspend the starting amino acid in dilute acid (HCl or H₂SO₄). Cool the vessel to 0–5°C using an ice/salt bath.

    • Why? The diazonium salt of this specific congener is prone to rapid hydrolysis above 5°C due to the destabilizing steric effect of the adjacent methyl group.

  • Nitrite Addition: Add the aqueous NaNO₂ solution dropwise. Internal temperature must not exceed 5°C.

  • Endpoint Check: Stir for 20 mins. Test with Starch-Iodide paper . It should turn immediately blue/black (indicating excess HNO₂).

    • Troubleshooting: If paper does not turn blue, add more NaNO₂ in 0.1 eq increments.

  • Quench: Add solid Urea pinch-by-pinch until the Starch-Iodide test is negative (no color change).

    • Expert Insight: Excess nitrous acid will oxidize your Iodide (I⁻) to Iodine (I₂) in the next step, reducing the effective nucleophile concentration and lowering yield [1].

Phase 2: Iodination (Sandmeyer-Type Displacement)
  • Preparation: Dissolve KI in water (1:1 w/v). Cool this solution to 0°C.

  • Addition: Add the cold KI solution to the diazonium mixture slowly.

    • Note: You will see vigorous gas evolution (N₂). Use a large vessel to prevent foam-over.

  • The "Kick": Allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to 60–70°C for 30 minutes to ensure completion.

    • Why? The steric bulk of the 3-methyl group hinders the approach of the large Iodide ion. Thermal energy is required to overcome this activation barrier, but only after the reagents are fully mixed.

Module 2: Visualization of Workflow

The following diagram illustrates the critical control points (CCPs) where yield is typically lost.

SandmeyerOptimization cluster_warnings Yield Killers Start 2-Amino-3-methylbenzoic acid Diazotization Diazonium Salt (Unstable Intermediate) Start->Diazotization NaNO2, HCl Temp < 5°C Quench Urea Quench (Remove HNO2) Diazotization->Quench Check Starch-Iodide Warning1 Temp > 5°C: Phenol Formation Diazotization->Warning1 Iodination Iodide Displacement (KI addition) Quench->Iodination Add Cold KI Warning2 Excess HNO2: Oxidizes I- to I2 Quench->Warning2 Heating Thermal Finish (60-70°C) Iodination->Heating Warm to RT Product 2-Iodo-3-methylbenzoic acid Heating->Product -N2 Gas

Figure 1: Reaction workflow highlighting critical instability nodes (Red) and process controls.

Module 3: Troubleshooting Guide

Symptom: Low Yield (<50%)

Root CauseDiagnosticRemediation
Hydrolysis (Phenol Formation) Product has a lower melting point; NMR shows -OH peak.Strict Temp Control: Ensure internal temp never exceeds 5°C during diazotization. The 3-methyl group destabilizes the diazonium salt, making it hyper-sensitive to heat [2].
Incomplete Diazotization Recovered starting material (Amine).Grind the SM: The starting amino acid is poorly soluble. Finely grind it before acid suspension to ensure it reacts fully with the nitrite.
Iodine Oxidation Dark violet vapor/color during KI addition.Urea Step: You likely skipped the urea quench. Excess HNO₂ oxidized your KI to I₂ (which cannot react).

Symptom: Product is Red/Brown

Root CauseDiagnosticRemediation
Free Iodine Contamination Sample stains paper brown; sublimes purple vapor on melting point apparatus.Thiosulfate Wash: Dissolve crude product in weak base (NaHCO₃), wash with Ethyl Acetate (to remove organics), then treat the aqueous layer with Sodium Thiosulfate (Na₂S₂O₃) before re-acidifying [3].

Module 4: Purification & Isolation

The crude product often contains 3-methylsalicylic acid (phenol impurity) and iodine .

  • Bisulfite/Thiosulfate Wash:

    • After the reaction, add solid Sodium Bisulfite (NaHSO₃) or Thiosulfate to the reaction mixture until the dark iodine color fades to yellow/tan.

  • Recrystallization (The Gold Standard):

    • Solvent: Ethanol/Water (1:1 or 1:2 mixture).

    • Protocol: Dissolve crude solid in boiling Ethanol. Add hot water until just turbid. Cool slowly to RT, then 4°C.

    • Note: This specifically removes the phenolic impurity, which is more soluble in cold ethanol/water than the iodo-product [4].

Module 5: Advanced Logic (Decision Tree)

Use this logic flow to determine your purification strategy based on the appearance of your crude isolate.

TroubleshootingLogic Start Crude Solid Isolated ColorCheck Is the solid Red/Brown? Start->ColorCheck YesColor Contaminated with I2 ColorCheck->YesColor Yes NoColor Tan/Off-White ColorCheck->NoColor No ThioWash Re-dissolve in Base Add Na2S2O3 YesColor->ThioWash MeltingCheck Check Melting Point (Lit: ~150-154°C) NoColor->MeltingCheck Acidify Re-precipitate with HCl ThioWash->Acidify Acidify->MeltingCheck LowMP MP < 145°C (Phenol Impurity) MeltingCheck->LowMP Too Low GoodMP MP > 148°C (High Purity) MeltingCheck->GoodMP Matches Lit Recryst Recrystallize from EtOH/H2O LowMP->Recryst Final Dry & Store (Protect from Light) GoodMP->Final Recryst->Final

Figure 2: Purification logic tree for removing common impurities (Iodine and Phenols).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer stoichiometry and urea quenching).
  • Krasnokutskaya, E. A., et al. (2007).[1] "A convenient and general one-step preparation of aromatic iodides." Synthesis, 2007(01), 81-84. Link

  • Organic Chemistry Portal. "Diazotisation and Sandmeyer Reaction." (General mechanism and troubleshooting for aryl iodides). Link

  • Alfa Chemistry. "Recrystallization of Benzoic Acid Derivatives." (Solvent selection for methyl/iodo benzoic acids). Link

Sources

Optimization

Technical Support Center: Synthesis of 2-Iodo-3-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to Synthetic Strategies

The synthesis of 2-Iodo-3-methylbenzoic acid is primarily achieved through two main routes: the Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid, and the direct electrophilic iodination of 3-methylbenzoic acid. Each pathway presents a unique set of challenges and potential byproducts. This guide will address specific issues you might encounter with a focus on the more common and often higher-yielding Sandmeyer approach, while also touching upon potential pitfalls of direct iodination.

Troubleshooting Guide & FAQs

Sandmeyer Reaction Route: Common Issues

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] However, the reactive nature of the diazonium salt can lead to several byproducts.

Answer:

The presence of 3-methylsalicylic acid (a phenol) is a classic byproduct of the Sandmeyer reaction when water is present and can react with the diazonium salt.

Causality: The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack. If water molecules are present in the reaction mixture, they can act as nucleophiles, leading to the formation of a phenol and the evolution of nitrogen gas. This is a common competitive side reaction.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step (formation of the diazonium salt from the amine with nitrous acid).[3] This increases the stability of the diazonium salt and minimizes its premature decomposition and reaction with water.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous acidic medium, minimizing excess water where possible is beneficial. Ensure your starting materials and solvents are of appropriate purity.

  • Controlled Addition of Iodide: Add the potassium iodide solution slowly to the diazonium salt solution.[3] A slow, controlled addition ensures that the iodide ion is the predominant nucleophile available to react with the diazonium salt.

Corrective Action (Purification):

If you have already synthesized a batch with this impurity, you can often remove 3-methylsalicylic acid through careful recrystallization or column chromatography.

Answer:

The formation of dark, often polymeric or tar-like substances is frequently due to azo coupling reactions or other decomposition pathways of the diazonium salt.

Causality:

  • Azo Coupling: The diazonium salt can act as an electrophile and react with an unreacted molecule of the starting material, 2-amino-3-methylbenzoic acid, or another electron-rich aromatic species in the reaction mixture. This leads to the formation of highly colored azo compounds.

  • Radical Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[1][4] Uncontrolled radical reactions can lead to polymerization and the formation of complex, insoluble byproducts.

Troubleshooting & Prevention:

  • Stoichiometry: Ensure complete conversion of the starting amine to the diazonium salt. The presence of unreacted amine is a primary cause of azo coupling. Use a slight excess of sodium nitrite and ensure it is added to an acidic solution of the amine.

  • pH Control: Maintain a strongly acidic environment. This protonates the unreacted amine, deactivating it towards electrophilic attack by the diazonium salt.

  • Temperature Control: As with phenol formation, low temperatures (0-5 °C) are crucial for minimizing decomposition and side reactions.

Answer:

This is a very pertinent issue, as the purity of your final product is highly dependent on the purity of your starting 2-amino-3-methylbenzoic acid. The synthesis of this starting material often involves the nitration of 3-methylbenzoic acid, which can be non-selective.

Source of Impurity:

The nitration of 3-methylbenzoic acid to form 2-nitro-3-methylbenzoic acid is a critical step. However, this reaction can produce other isomers such as 4-nitro-3-methylbenzoic acid and 6-nitro-3-methylbenzoic acid.[5] These nitrated isomers will then be reduced to their corresponding amines and subsequently iodinated, leading to a mixture of iodo-methylbenzoic acid isomers in your final product. It has been noted that existing nitration methods for m-toluic acid can result in many by-products and low selectivity.[5]

Troubleshooting & Prevention:

  • Starting Material Purity: It is paramount to start with highly pure 2-amino-3-methylbenzoic acid. It is recommended to analyze the purity of your starting amine by techniques such as HPLC or NMR before proceeding with the Sandmeyer reaction.

  • Purification of the Amine: If your starting amine is impure, consider purifying it by recrystallization.

Analytical Confirmation:

  • LC-MS: This is an excellent technique to identify the presence of isomers, as they will have the same mass but different retention times.

  • 1H NMR: Carefully analyze the aromatic region of the proton NMR spectrum. The different substitution patterns of the isomers will result in distinct splitting patterns and chemical shifts.

Direct Iodination Route: Key Challenge

Answer:

Yes, this is a well-documented challenge with the direct iodination of substituted benzoic acids.

Causality:

The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring influence the position of iodination. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of a mixture of mono-iodinated products, including the desired 2-Iodo-3-methylbenzoic acid, as well as other isomers like 4-Iodo-3-methylbenzoic acid and 6-Iodo-3-methylbenzoic acid. The separation of these regioisomers can be challenging due to their similar physical properties.[6][7]

Troubleshooting & Prevention:

  • Reaction Conditions: While various catalysts and reaction conditions have been explored to improve regioselectivity, achieving perfect selectivity can be difficult.[8][9][10]

  • Alternative Route: The Sandmeyer reaction, despite its own set of potential byproducts, often offers better regiochemical control, as the position of the iodo group is determined by the position of the amino group in the starting material.

Experimental Protocols

Protocol 1: Diazotization and Iodination of 2-amino-3-methylbenzoic acid (Sandmeyer Reaction)
  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylbenzoic acid in a suitable aqueous acid (e.g., dilute HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition should be slow enough to control the exothermic reaction.

  • Preparation of the Iodide Solution: In a separate beaker, dissolve potassium iodide in water.

  • Iodination: Slowly add the potassium iodide solution to the freshly prepared diazonium salt solution.[3] Continue stirring at 0-5 °C for a period, then allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up: Quench any excess nitrous acid with urea or sulfamic acid. Decolorize the solution by adding a small amount of sodium thiosulfate.[3] The crude product can then be isolated by filtration.

  • Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove byproducts.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid or another suitable modifier) is often effective. For example, a starting condition of 50:50 methanol:water can be used.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 265 nm).[11]

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase or a suitable solvent.

Data Summary

Synthetic RouteCommon ByproductsKey Prevention Strategies
Sandmeyer Reaction 3-methylsalicylic acid, Azo compounds, Regioisomers from starting materialStrict temperature control (0-5°C), Purity of starting amine, Strong acid conditions
Direct Iodination Regioisomers (e.g., 4-Iodo-3-methylbenzoic acid, 6-Iodo-3-methylbenzoic acid)Use of regioselective catalysts, Consider Sandmeyer route for better control

Visualizing Reaction Pathways

Byproduct Formation in the Sandmeyer Synthesis of 2-Iodo-3-methylbenzoic Acid

Byproduct_Formation cluster_start Starting Material cluster_diazotization Diazotization cluster_products Products & Byproducts 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid Diazonium Salt Diazonium Salt 2-amino-3-methylbenzoic acid->Diazonium Salt NaNO₂, H⁺ 0-5 °C 2-Iodo-3-methylbenzoic acid 2-Iodo-3-methylbenzoic acid Diazonium Salt->2-Iodo-3-methylbenzoic acid KI (Desired Reaction) 3-methylsalicylic acid 3-methylsalicylic acid Diazonium Salt->3-methylsalicylic acid H₂O (Side Reaction) Azo Compound Azo Compound Diazonium Salt->Azo Compound Unreacted Amine

Caption: Key reaction pathways in the Sandmeyer synthesis.

Troubleshooting Logic for Impure Product

Troubleshooting_Workflow Start Impure Product Detected (e.g., by NMR, LC-MS) Identify Identify Impurity Structure Start->Identify Phenol Phenolic Impurity (e.g., 3-methylsalicylic acid) Identify->Phenol Mass consistent with -OH group Isomer Isomeric Impurity Identify->Isomer Same Mass, Different Retention Time Other Other/Unknown Impurity Identify->Other Sol_Phenol Review Diazotization Temp. Improve H₂O Control Phenol->Sol_Phenol Sol_Isomer Analyze Starting Material Purity Purify Amine Before Use Isomer->Sol_Isomer Sol_Other Check for Azo Coupling Ensure Acidic pH & Temp. Control Other->Sol_Other

Caption: A logical workflow for troubleshooting impurities.

References

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • EvitaChem. (n.d.). Buy 2-Iodo-3-methylbenzoic acid (EVT-329522) | 108078-14-4.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Yakubov, S. H., et al. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

Sources

Troubleshooting

Optimizing Suzuki coupling conditions for 2-Iodo-3-methylbenzoic acid

Topic: Optimizing Suzuki coupling conditions for 2-Iodo-3-methylbenzoic acid Content type: Technical Support Center Guide Ticket Subject: Protocol Optimization for 2-Iodo-3-methylbenzoic Acid (Unprotected) Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki coupling conditions for 2-Iodo-3-methylbenzoic acid Content type: Technical Support Center Guide

Ticket Subject: Protocol Optimization for 2-Iodo-3-methylbenzoic Acid (Unprotected) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Ortho" Challenge

You are attempting to couple 2-iodo-3-methylbenzoic acid . This is a non-trivial substrate due to two compounding factors:

  • The "Steric Sandwich" (1,2,3-Substitution): The reactive iodide at position C2 is flanked by a carboxylic acid at C1 and a methyl group at C3. This creates severe steric hindrance that inhibits the approach of the palladium catalyst (oxidative addition) and the incoming boronic acid (transmetalation).

  • Free Carboxylic Acid: The acidic proton (

    
    ) will instantly neutralize one equivalent of base and can coordinate to the palladium center, potentially creating an unreactive "palladate" species or poisoning the catalyst.
    

This guide provides a "Gold Standard" protocol designed to overcome these specific barriers, followed by a troubleshooting matrix.

Standard Operating Procedure (SOP)

Protocol ID: SUZ-ORTHO-ACID-01 Objective: High-yield coupling of sterically hindered, unprotected halo-acids.

The "Gold Standard" Conditions

We recommend the Buchwald G2 Precatalyst System . Standard triphenylphosphine (


) or 

catalysts typically fail here due to insufficient steric bulk to force reductive elimination and insufficient electron density to facilitate oxidative addition.
ComponentRecommendationFunction
Catalyst SPhos Pd G2 (1–3 mol%)The bulky biaryl ligand (SPhos) creates a "pocket" that facilitates coupling of hindered substrates and prevents catalyst decomposition. The G2 precatalyst ensures active Pd(0) generation even in the presence of acids.
Base

(3.5 – 4.0 equiv)
Crucial: You need 1 equiv to deprotonate the carboxylic acid, plus 2–3 equiv to activate the boronic acid and drive the cycle.
Solvent Toluene / Water (10:1) The biphasic system is essential. Water dissolves the inorganic base and boronate species; Toluene solubilizes the organic substrate.
Temperature 80°C – 100°C High thermal energy is required to overcome the activation barrier of the sterically hindered transmetalation step.
Time 12 – 24 Hours Hindered couplings are slow. Do not quench early.
Step-by-Step Workflow
  • Charge Solids: Add 2-iodo-3-methylbenzoic acid (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

    
     (3.5 equiv), and SPhos Pd G2 (0.02 equiv) to a reaction vial equipped with a stir bar.
    
  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ) three times. Oxygen promotes homocoupling and catalyst death.
    
  • Add Solvents: Inject degassed Toluene and Water (10:1 ratio) through the septum.

  • Heat: Place in a pre-heated block at 90°C with vigorous stirring (1000 rpm). Note: Fast stirring is required for biphasic mixtures.

  • Workup: Acidify the aqueous layer to pH 2–3 with 1M HCl to precipitate the product or extract the free acid into ethyl acetate.

Troubleshooting & FAQs

User Question: I have 0% conversion. The starting material is untouched. Diagnosis: Catalyst deactivation or failure to initiate.

  • Solution: Ensure you are using the G2 Precatalyst (which activates via base) rather than generating the catalyst in situ from

    
     + Ligand. The free acid can protonate the phosphine ligand if not mixed correctly.
    
  • Check: Did you add enough base? If the pH is <9, the reaction will not proceed.

User Question: I see a new spot, but it’s the de-iodinated product (3-methylbenzoic acid). Diagnosis: Protodehalogenation.

  • Cause: The oxidative addition complex is unstable and "steals" a hydride from the solvent or ligand because the transmetalation step is too slow (due to steric hindrance).

  • Fix:

    • Switch solvent to n-Butanol or Dioxane/Water .

    • Increase the concentration of the Boronic Acid (push the equilibrium toward transmetalation).

    • Lower the temperature slightly (e.g., to 80°C) to disfavor the side reaction.

User Question: Can I use the methyl ester instead? Diagnosis: Substrate modification.

  • Answer: YES. If your synthetic route allows, esterify the acid to methyl 2-iodo-3-methylbenzoate first. This removes the catalyst-poisoning/base-consuming acidic proton. You can hydrolyze it back to the acid later (LiOH/THF/Water). This typically increases yields by 20–30%.

User Question: The reaction turns black immediately. Diagnosis: "Palladium Black" formation (catalyst decomposition).

  • Cause: The ligand is detaching from the metal, or the Pd(0) is aggregating.

  • Fix: Your ligand-to-metal ratio might be off. If using separate Pd/Ligand, use a 1:2 ratio (Pd:SPhos). If using G2, ensure the reaction is strictly oxygen-free.

Advanced Optimization: Ligand Screening

If SPhos fails, the steric environment of your specific boronic acid might be the bottleneck. Use this decision matrix:

LigandSteric BulkApplication Case
SPhos HighFirst Choice. Excellent for general hindered couplings and free acids.
XPhos Very HighUse if the Boronic Acid is also ortho-substituted (e.g., 2-tolylboronic acid).
RuPhos HighUse if the substrate is electron-poor or if you observe excessive protodehalogenation.

ExtremeUse for "impossible" couplings. Note: Highly air-sensitive and pyrophoric.

Visualizing the Challenge

The diagram below illustrates the "Steric Squeeze" in the catalytic cycle and where the reaction typically fails.

SuzukiCycle Start Substrate: 2-Iodo-3-methylbenzoic acid OxAdd Oxidative Addition Complex (Sterically Crowded) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] TransMet Transmetalation (The Bottleneck) OxAdd->TransMet + Boronic Acid + Base (OH-) SideRxn Side Reaction: Protodehalogenation OxAdd->SideRxn If Transmetalation is too slow RedElim Reductive Elimination TransMet->RedElim Slow step due to Ortho-Ortho clash RedElim->Pd0 Regenerate Pd(0) Product Product: Biaryl Acid RedElim->Product

Figure 1: The Catalytic Cycle highlighting the steric bottleneck at the Transmetalation step.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv HighConv > 50% Consumption CheckConv->HighConv CheckBase Check Base Stoichiometry (Need >3 equiv?) LowConv->CheckBase WrongProd Wrong Product Mass? HighConv->WrongProd CheckCat Check Catalyst (Is it Black?) CheckBase->CheckCat pH OK Soln1 Add more Base Degas Solvent CheckBase->Soln1 pH < 9 Soln2 Switch to XPhos Increase Temp CheckCat->Soln2 DeH De-halogenated Product (M-I + H) WrongProd->DeH Mass = SM - I + H Homo Homocoupling of Boron (Ar-Ar) WrongProd->Homo Dimer found Soln3 Dry Solvents Lower Temp DeH->Soln3 Soln4 Remove O2 Add Dropwise Boron Homo->Soln4

Figure 2: Diagnostic flow for troubleshooting reaction failures.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2][3][4][5] Accounts of Chemical Research. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Bauta, W. E., et al. (2000). Optimization of the Suzuki Coupling of 2-Halo-3-substituted Benzoic Acids. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Strategies to Prevent Deiodination of 2-Iodo-3-methylbenzoic Acid in Cross-Coupling Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-iodo-3-methylbenzoic acid in their synthetic campaigns. This valuable building block, while versatile, is known for its susceptibility to deiodination, a side reaction that can lead to reduced yields and complex purification challenges. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate this common issue.

Frequently Asked Questions & Troubleshooting Guide
Q1: I am consistently observing 3-methylbenzoic acid as a major byproduct in my reaction. What is happening and why is this specific substrate so prone to it?

Answer: The formation of 3-methylbenzoic acid is a classic sign of a side reaction known as proto-deiodination or hydrodehalogenation . In this process, the iodine atom on your starting material is replaced by a hydrogen atom, leading to the undesired, reduced byproduct.

Mechanistic Cause: 2-Iodo-3-methylbenzoic acid is particularly susceptible to this for two primary reasons:

  • Electronic Effects: The methyl group (-CH₃) is weakly electron-donating, and the carboxylate group (-COO⁻, formed under basic conditions) is electron-withdrawing. This electronic profile can influence the stability of the key organopalladium intermediate.

  • Steric Hindrance: The ortho-positioning of the iodine and methyl groups creates steric strain. This can slow down the desired transmetalation and reductive elimination steps in a typical cross-coupling cycle.

The deiodination side reaction is often facilitated by the palladium catalyst itself. It can occur through several pathways, but a common one involves the formation of a palladium-hydride (Pd-H) species. This Pd-H species can then react with your aryl iodide in a competing catalytic cycle, leading to the cleaved product instead of the desired coupled product. Sources of the hydride can include solvents (like THF or alcohols), reagents (boronic acids, amines), or even the base itself.

Below is a diagram illustrating the competition between the productive cross-coupling pathway and the parasitic deiodination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Parasitic Deiodination Cycle A Ar-I + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I(L₂) B->C D Transmetalation (with R-M) C->D Base K Ar-Pd(II)-I(L₂) E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F G Ar-R (Desired Product) F->G H Pd(0)L₂ F->H H->A Regenerated Catalyst I Ar-I + Pd(0)L₂ J Oxidative Addition I->J J->K L Reaction with Hydride Source K->L M Ar-Pd(II)-H(L₂) L->M N Reductive Elimination M->N O Ar-H (Deiodinated Byproduct) N->O P Pd(0)L₂ N->P P->I Regenerated Catalyst Hydride Hydride Source (e.g., base, solvent) Hydride->L Forms Pd-H

Caption: Competing pathways: Desired cross-coupling vs. undesired deiodination.

Q2: My Suzuki-Miyaura coupling is giving low yields. How can I optimize the reaction to favor the desired product?

Answer: The Suzuki-Miyaura reaction is a powerful tool, but its success with challenging substrates hinges on carefully tuning the reaction parameters. The goal is to accelerate the rate of reductive elimination (step F in the diagram) so that it significantly outpaces the deiodination pathway (steps L-N).

Here is a logical troubleshooting workflow to follow:

G Start Problem: Deiodination Observed in Suzuki Coupling Step1 1. Evaluate Catalyst System (Ligand is Key) Start->Step1 Step2 2. Change the Base Step1->Step2 Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) Rationale: Accelerates Reductive Elimination Step1->Ligand Step3 3. Lower the Temperature Step2->Step3 Base Switch to Weaker, Non-nucleophilic Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) Rationale: Reduces Pd-H formation Step2->Base Step4 4. Check Solvent & Reagents Step3->Step4 Temp Run at lowest effective temp (e.g., RT to 50 °C) Rationale: Slows decomposition and side reactions Step3->Temp End Optimized Protocol Step4->End Solvent Ensure anhydrous, degassed solvents. Avoid alcohols. Rationale: Removes water and O₂, potential sources of H⁺/H⁻ Step4->Solvent

Caption: Troubleshooting workflow for minimizing deiodination in Suzuki couplings.

Detailed Recommendations:

  • Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are often inefficient for this substrate. Switch to modern, electron-rich, and sterically hindered biaryl phosphine ligands (Buchwald ligands).

    • Excellent Starting Choices: SPhos, RuPhos, or XPhos.

    • Why they work: These ligands stabilize the palladium center, promote rapid oxidative addition, and, most importantly, dramatically accelerate the final C-C bond-forming reductive elimination step. A faster desired pathway gives the deiodination pathway less time to occur.

  • Base Selection: Strong bases, especially alkoxides (e.g., NaOtBu), can be problematic.

    • Recommended Bases: Use a milder inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

    • Why they work: These bases are effective in promoting the catalytic cycle but are less prone to generating hydride species that cause deiodination.

  • Temperature Control: High temperatures accelerate all reactions, including undesired ones. Many modern catalyst systems are highly active at lower temperatures.[1][2]

    • Recommendation: Start your reaction at room temperature and only gently heat (e.g., to 40-50 °C) if the reaction is sluggish. Avoid refluxing conditions unless absolutely necessary.[3]

  • Palladium Precatalyst: Use a well-defined, air-stable palladium precatalyst (e.g., SPhos-Pd-G3). These catalysts ensure a reliable generation of the active Pd(0) species and can lead to more reproducible results.

Q3: What are the best practices for Sonogashira couplings with 2-iodo-3-methylbenzoic acid?

Answer: Sonogashira couplings introduce their own set of challenges, including alkyne homocoupling (Glaser coupling) and deiodination.[4][5][6] For your substrate, the key is to use mild conditions that maintain high catalytic activity.

Key Optimization Points:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI), this can sometimes promote side reactions.[7] Consider a copper-free Sonogashira protocol . These methods often rely on highly active palladium/phosphine systems and can provide cleaner results.

  • Base and Solvent: The amine base (typically Et₃N or DIPEA) is crucial. It acts as both a base and often as a solvent.

    • Recommendation: Use a high-purity, freshly distilled amine base. Ensure your reaction is rigorously deoxygenated, as oxygen can lead to Glaser coupling.

  • Catalyst System: As with the Suzuki reaction, a robust ligand is beneficial.

    • Recommended Ligands: For copper-free conditions, bulky phosphines like P(t-Bu)₃ or Buchwald-type ligands can be effective. For traditional copper-co-catalyzed reactions, Pd(PPh₃)₂Cl₂ is a common starting point, but an advanced ligand system may still offer benefits.

  • Temperature: Run the reaction at room temperature if possible. The high reactivity of aryl iodides in Sonogashira couplings often makes elevated temperatures unnecessary.[6][7]

Summary of Recommended Conditions for Cross-Coupling

The table below provides robust starting points for various cross-coupling reactions. Optimization will likely be required for your specific coupling partner.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling (Copper-Free)
Pd Source Pd₂(dba)₃ (1-2 mol %) or SPhos-Pd-G3 (2-4 mol %)Pd(OAc)₂ (2 mol %) or Pd₂(dba)₃ (1-2 mol %)
Ligand SPhos or RuPhos (2-4 mol %)P(t-Bu)₃ (4-6 mol %) or cataCXium® A (4-6 mol %)
Base K₃PO₄ (3.0 eq.)Cs₂CO₃ (2.5 eq.) or Et₃N (3.0 eq.)
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Dioxane or THF (anhydrous, degassed)
Temperature 25 °C to 50 °C25 °C to 60 °C
Notes Rigorously degas all solvents. Use a precatalyst for best reproducibility.Ensure alkyne is high purity. Rigorous degassing is critical.
Example Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a starting point to minimize the deiodination of 2-iodo-3-methylbenzoic acid.

Materials:

  • 2-Iodo-3-methylbenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • SPhos-Pd-G3 precatalyst (3 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Toluene (anhydrous, degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2-iodo-3-methylbenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), finely ground K₃PO₄ (3.0 eq.), and the SPhos-Pd-G3 precatalyst (0.03 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Then, add degassed water (10% of the toluene volume).

  • Degassing (Critical Step): Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the mixture for 10-15 minutes or by using three freeze-pump-thaw cycles. Proper removal of oxygen is crucial to prevent catalyst decomposition and side reactions.[8]

  • Reaction: Place the sealed vessel in a pre-heated oil bath at 40 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct (3-methylbenzoic acid). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the benzoic acid products. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). [Link]

  • Baran, P. S., et al. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). [Link]

  • Donohoe, T. J., et al. Deciphering complexity in Pd–catalyzed cross-couplings. (2021). [Link]

  • Organ, M. G., et al. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. Convenient synthesis of sterically hindered aryl ketones. (2008). [Link]

Sources

Troubleshooting

Troubleshooting guide for the Sandmeyer iodination of 3-methylaniline

Ticket ID: SAND-M-TOL-001 Subject: Optimization and Troubleshooting of 3-Iodotoluene Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary This guide addresses the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SAND-M-TOL-001 Subject: Optimization and Troubleshooting of 3-Iodotoluene Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of 3-iodotoluene from 3-methylaniline (m-toluidine) via a Sandmeyer-type reaction. While often categorized under Sandmeyer chemistry, the iodination protocol is distinct because it typically proceeds without a copper catalyst , relying instead on the direct nucleophilic attack of the iodide ion on the diazonium intermediate.

This workflow is divided into three critical control modules:

  • Diazotization: Formation of the unstable diazonium salt.

  • Iodination: Nucleophilic substitution and nitrogen extrusion.

  • Purification: Isolation and removal of iodine byproducts.

Visual Workflow: Reaction Pathway & Control Points

The following diagram illustrates the critical pathway and where specific failures (phenols, tars, explosions) occur.

Sandmeyer_Iodination Start 3-Methylaniline (m-Toluidine) Acid Acidification (HCl/H2SO4, 0°C) Start->Acid Diazo Diazonium Salt (Intermediate) Acid->Diazo + NaNO2 (aq) Keep < 5°C Iodide Iodination (KI addition) Diazo->Iodide + KI (aq) Phenol FAILURE: m-Cresol (Hydrolysis) Diazo->Phenol Temp > 10°C or Low Acid Azo FAILURE: Azo Dyes (Coupling) Diazo->Azo Low Acidity (pH > 4) Product 3-Iodotoluene Iodide->Product - N2 (gas)

Caption: Figure 1. Reaction pathway for 3-iodotoluene synthesis. Red octagons indicate critical failure modes caused by temperature or pH deviations.

Module 1: The Diazotization Phase (Critical Control)

Objective: Convert 3-methylaniline to 3-methylbenzenediazonium chloride.

Common Issues & Solutions

Q: My reaction mixture turned into a thick, black tar. What happened?

  • Diagnosis: You likely experienced azo coupling .

  • The Science: Diazonium salts are electrophiles.[1] If the solution is not acidic enough, unreacted free amine (nucleophile) attacks the diazonium salt, forming stable azo dyes (tars).

  • The Fix: Ensure your acid stoichiometry is at least 2.5–3.0 equivalents relative to the amine. The high acidity keeps the amine protonated (anilinium ion), rendering it non-nucleophilic and preventing self-coupling [1].

Q: Why is temperature control (0–5°C) non-negotiable here?

  • Diagnosis: Thermal instability.[2][3][4]

  • The Science: Above 5–10°C, the diazonium group (

    
    ) becomes a superb leaving group. Water acts as a nucleophile, replacing 
    
    
    
    to form m-cresol (3-methylphenol) . This is the primary impurity that lowers yield [2].
  • The Fix: Use an internal thermometer. Do not rely on the bath temperature. Add

    
     dropwise to prevent localized heating.[1]
    

Q: I see brown fumes during nitrite addition.

  • Diagnosis: Decomposition of nitrous acid (

    
    ).
    
  • The Science:

    
    . This means you are losing your reagent before it reacts with the amine.
    
  • The Fix: Add the nitrite solution below the surface of the acid mixture if possible, or very slowly. Ensure the temperature is low.

Module 2: The Iodination Phase (Sandmeyer-Type)

Objective: Displace the diazonium group with iodide.

Common Issues & Solutions

Q: Do I need a copper catalyst (CuI) for this step?

  • Answer: No.

  • The Science: Unlike the chlorination or bromination (classic Sandmeyer) which require Cu(I) to facilitate radical transfer, the iodide ion is a strong enough reducing agent and nucleophile (soft nucleophile) to react directly with the diazonium salt via a single electron transfer (SET) mechanism or direct nucleophilic attack [3]. Adding copper is unnecessary and complicates waste disposal.

Q: The reaction is foaming violently.

  • Diagnosis: Rapid nitrogen evolution.

  • The Science: The substitution releases

    
     gas. 
    
    
    
    .
  • The Fix: Use a reaction vessel with at least 50% headspace . Add the diazonium solution to the iodide solution (or vice versa) slowly. Do not seal the vessel; ensure proper venting.

Q: The product layer is deep purple/violet.

  • Diagnosis: Free iodine (

    
    ) formation.
    
  • The Science: Iodide ions can be oxidized to elemental iodine by atmospheric oxygen or excess nitrous acid.

  • The Fix: This is normal. It will be treated in the workup (see Module 3).

Module 3: Purification & Analysis

Objective: Isolate pure 3-iodotoluene.

Standardized Workup Protocol
StepActionPurpose
1 Quench Dilute reaction mixture with water.
2 Extract Extract with Diethyl Ether or Dichloromethane.
3 Wash 1 (Acid) Wash organic layer with 1M HCl.
4 Wash 2 (Base) Wash with 10% NaOH.
5 Wash 3 (Redox) Wash with sat. Sodium Thiosulfate (

)
.[5]
6 Dry & Conc. Dry over

, filter, and rotary evaporate.

Q: My product is still colored after the thiosulfate wash.

  • Troubleshooting:

    • Check the pH of the aqueous layer. Thiosulfate is unstable in highly acidic media (decomposes to sulfur). Neutralize slightly with bicarbonate before the thiosulfate wash if necessary.

    • The thiosulfate solution may be old.[6] Prepare a fresh saturated solution.

    • Shake the separatory funnel vigorously; iodine partition into the organic layer is strong.

Safety Critical: The "Red Alert" Protocols

DANGER: EXPLOSION HAZARD NEVER allow the diazonium salt intermediate to dry out. Dry diazonium salts are shock-sensitive high explosives.[7] Always keep the intermediate in solution and proceed immediately to the iodination step [4].

TOXICITY WARNING 3-Methylaniline is toxic by inhalation and skin absorption (methemoglobinemia risk). 3-Iodotoluene is a skin irritant. All steps involving iodine or acid fumes must be performed in a fume hood.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Diazonium Salts).

  • Organic Syntheses. (1943). m-Iodotoluene. Org. Synth. Coll. Vol. 2, p. 351. (Provides the foundational stoichiometry and temperature limits).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic details on nucleophilic aromatic substitution of diazonium salts).

  • Sheng, M., et al. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.[4] (Safety data regarding dry diazonium instability).

Sources

Optimization

Technical Support Center: Suzuki Coupling with 2-Iodo-3-methylbenzoic acid

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-iodo-3-methylbenzoic acid. This substrate presents a unique combination of steric hindrance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-iodo-3-methylbenzoic acid. This substrate presents a unique combination of steric hindrance and functional group reactivity, making catalyst and condition selection critical for success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted, actionable advice for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Doubly ortho-Substituted Substrate

2-Iodo-3-methylbenzoic acid is a challenging substrate for Suzuki coupling due to two primary factors:

  • Steric Hindrance: The presence of both a methyl group and a carboxylic acid group ortho to the iodine atom creates significant steric bulk around the reaction center. This can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination step, which are crucial for forming the new C-C bond.[1][2][3]

  • Carboxylic Acid Functionality: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle. The resulting carboxylate anion can coordinate to the palladium center, potentially deactivating the catalyst.[4]

This guide will address these challenges head-on, providing evidence-based strategies to achieve high-yield couplings.

Frequently Asked Questions (FAQs)
Q1: What is the best palladium precatalyst and ligand combination for this sterically hindered coupling?

For sterically demanding substrates, the choice of ligand is arguably more critical than the palladium precursor. The goal is to use a ligand that is both bulky and electron-rich.

  • Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) often fail with tetra-ortho-substituted biaryl synthesis because they are not bulky enough to promote the crucial reductive elimination step. The most effective catalysts for these transformations are generated from bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[5][6] These ligands create a coordinatively unsaturated, reactive Pd(0) species that readily undergoes oxidative addition and facilitates the difficult reductive elimination from the sterically crowded intermediate.

  • Recommended Systems:

    • Primary Recommendation: Use a combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky dialkylbiaryl phosphine ligand such as SPhos or XPhos .[5] These ligands have demonstrated exceptional performance in coupling hindered substrates.

    • Alternative: Pre-formed palladium catalysts incorporating these ligands, known as "precatalysts," offer excellent reactivity and are often more stable and easier to handle.

Ligand TypeExample(s)Key Advantage for this Substrate
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich; promotes both oxidative addition and reductive elimination for hindered systems.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable, highly active palladium complexes capable of coupling unreactive aryl chlorides.[7]
Traditional Phosphines PPh₃, P(t-Bu)₃Generally less effective for this specific transformation due to insufficient bulk to overcome steric clash in the transition state.[5][7]
Q2: How does the carboxylic acid group interfere with the reaction, and which base should I choose?

The carboxylic acid introduces two potential complications: reaction with the base and coordination to the palladium catalyst.

  • Causality: The Suzuki reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7][8] With 2-iodo-3-methylbenzoic acid, the base will first deprotonate the carboxylic acid before activating the boronic acid. The resulting carboxylate can then act as a ligand for palladium, forming a stable complex that may be slow to proceed through the catalytic cycle, effectively sequestering and deactivating the catalyst.[4]

  • Base Selection Strategy:

    • Strong, Non-Nucleophilic Bases: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote the reaction but is generally well-tolerated.

    • Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used and effective.[9] Cs₂CO₃ is more soluble in organic solvents and can sometimes provide superior results.

    • Mild Bases: If you are coupling with a partner that has a base-sensitive functional group (like an ester you wish to preserve), a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective, though it may require higher temperatures or longer reaction times.[7]

BaseTypical EquivalentsComments
K₃PO₄ 2.0 - 4.0Excellent general-purpose base for Suzuki couplings.
K₂CO₃ 2.0 - 3.0A cost-effective and widely used base, often effective in aqueous solvent mixtures.[9]
Cs₂CO₃ 2.0 - 3.0Higher solubility in organic solvents can be advantageous.
KF / CsF 2.0 - 3.0Milder option, useful for substrates with base-labile functional groups.[4][7]
Q3: What is the recommended solvent system?

The choice of solvent is crucial for ensuring all components, particularly the base and the boronate species, are sufficiently soluble to participate in the reaction.

  • Aqueous Mixtures: For this substrate, a biphasic solvent system is often ideal. A mixture of an organic solvent with water can enhance the solubility of the inorganic base and the boronate salt, accelerating the transmetalation step.

    • Recommended Solvents:

      • 1,4-Dioxane / Water

      • Toluene / Water

      • Tetrahydrofuran (THF) / Water[10]

  • Anhydrous Conditions: While less common for this type of substrate, anhydrous polar aprotic solvents like DMF or DMSO can be used, but care must be taken as they can be difficult to fully degas.

A common starting point is a 4:1 to 10:1 mixture of the organic solvent to water.

Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
Potential CauseDiagnostic CheckRecommended Solution
Catalyst Deactivation Reaction stalls part-way through; starting materials remain.1. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed with argon or nitrogen before adding the catalyst. Oxygen can oxidize the active Pd(0) species.[11] 2. Switch Ligand: The chosen ligand may not be robust enough. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[5] 3. Carboxylate Inhibition: The substrate's carboxylate may be deactivating the catalyst.[4] Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by saponification.
Inefficient Transmetalation Starting materials remain, little to no product formed.1. Change Base/Solvent: The base or boronate species may have poor solubility. Switch to a more soluble base (e.g., K₃PO₄ or Cs₂CO₃) and ensure water is present in the solvent system. 2. Check Boronic Acid Quality: Boronic acids can degrade over time via trimerization to boroxines. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Slow Oxidative Addition The aryl iodide is sterically hindered.1. Increase Temperature: Carefully increase the reaction temperature. 2. Use a More Reactive Catalyst: Ensure you are using a catalyst system known for coupling hindered substrates (e.g., Pd(OAc)₂/SPhos).[5]
Problem 2: Significant side products are observed.
Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen or excess Pd(II) species in the reaction mixture.[11]1. Improve Degassing: This is the most common cause. Purge the solvent and reaction vessel thoroughly. 2. Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ if the initial reduction to Pd(0) is slow.
Deiodination of Starting Material The aryl-palladium intermediate undergoes protodehalogenation instead of transmetalation.1. Ensure Anhydrous Solvent (if applicable): If running under anhydrous conditions, ensure the solvent is dry. 2. Increase Boronic Acid Concentration: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor transmetalation.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki coupling hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. For 2-iodo-3-methylbenzoic acid, the steric hindrance directly impacts the oxidative addition and, most critically, the reductive elimination step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Can be slow due to sterics) aryl_halide Ar-I (2-Iodo-3-methylbenzoic acid) aryl_halide->pd_complex product Ar-Ar' (Coupled Product) transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination (Rate-limiting for hindered substrates) transmetal_complex->product boronic_acid Ar'-B(OH)₂ ate_complex [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->ate_complex base Base (e.g., K₃PO₄) base->ate_complex ate_complex->transmetal_complex Troubleshooting_Flowchart start Reaction Start check_yield Low Yield or No Reaction? start->check_yield side_products Side Products Observed? check_yield->side_products Yes solution_catalyst Switch to Bulky Ligand (SPhos) Protect Carboxylic Acid Increase Temperature check_yield->solution_catalyst No (Clean, but unreacted) homocoupling Boronic Acid Homocoupling? side_products->homocoupling Yes deiodination Deiodination? side_products->deiodination No homocoupling->deiodination No solution_degas Improve Degassing Use Pd(0) Precatalyst homocoupling->solution_degas Yes solution_boronic Increase Boronic Acid Equivalents Check Solvent Purity deiodination->solution_boronic Yes solution_conditions Change Base (K₃PO₄) Add Water to Solvent deiodination->solution_conditions No (Other issues) end_node Reaction Optimized solution_degas->end_node solution_boronic->end_node solution_catalyst->end_node solution_conditions->end_node

Caption: A decision tree for troubleshooting the Suzuki coupling.

Recommended Starting Protocol

This protocol is a robust starting point and may require optimization for your specific boronic acid coupling partner.

Materials:

  • 2-Iodo-3-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (5:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-3-methylbenzoic acid, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd(OAc)₂ and SPhos, and dissolve in a small amount of the dioxane.

  • Add the dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Stir the mixture and sparge with argon for 15-20 minutes to ensure the solution is thoroughly degassed.

  • Using a syringe, add the catalyst/ligand solution to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Suzuki Coupling: 2-Iodo-3-methylbenzoic Acid vs. 2-Bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1] A pivotal component in this palladium-catalyzed transformation is the organohalide coupling partner. The choice of the halogen atom on the aromatic ring profoundly influences reaction kinetics and overall efficiency. This guide provides an in-depth technical comparison of two closely related substrates, 2-iodo-3-methylbenzoic acid and 2-bromo-3-methylbenzoic acid, in the context of Suzuki coupling. By examining the underlying mechanistic principles and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Mechanistic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[2] The three primary steps are oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[2]

The disparate reactivity between 2-iodo-3-methylbenzoic acid and 2-bromo-3-methylbenzoic acid is fundamentally rooted in the differing carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond energy translates to a lower activation energy for the oxidative addition step, leading to a faster reaction rate for the iodo-substituted compound. This established reactivity trend for aryl halides in Suzuki coupling is generally accepted as I > Br > Cl.[3]

The electron-withdrawing nature of the carboxylic acid group and the steric hindrance imparted by the ortho-methyl group introduce additional layers of complexity. While electron-withdrawing groups can sometimes accelerate the oxidative addition step, the steric bulk of the ortho-substituent can impede the approach of the palladium catalyst, potentially slowing the reaction.[4][5] However, the inherent reactivity advantage of the C-I bond typically outweighs these secondary electronic and steric effects when comparing iodo and bromo analogs directly.

Comparative Performance: A Quantitative Overview

Parameter2-Iodo-3-methylbenzoic Acid2-Bromo-3-methylbenzoic AcidRationale
Reaction Time ShorterLongerFaster oxidative addition due to weaker C-I bond.
Reaction Temperature Lower (e.g., room temp. to 80 °C)Higher (e.g., 80-120 °C)The higher energy barrier for C-Br bond cleavage often necessitates more thermal energy.
Catalyst Loading Lower (e.g., 0.5-2 mol%)Higher (e.g., 2-5 mol%)A more facile oxidative addition allows for efficient catalysis with lower catalyst concentrations.
Typical Yields High to ExcellentGood to HighWhile both can provide good yields, the iodo-substrate is less prone to side reactions associated with forcing conditions.
Catalyst Choice Wide range of Pd(0) and Pd(II) precatalysts are effective.May require more specialized, electron-rich phosphine ligands to facilitate oxidative addition.[6]The inherent reactivity of the iodo-substrate makes it compatible with a broader array of standard catalyst systems.

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ based on the boronic acid coupling partner, catalyst system, base, and solvent employed.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBoronic Boronic Acid (Ar'-B(OH)₂) + Base ArBoronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki coupling of both 2-iodo- and 2-bromo-3-methylbenzoic acid with phenylboronic acid. These protocols are adapted from established procedures for similar substrates.[7][8]

Protocol 1: Suzuki Coupling of 2-Iodo-3-methylbenzoic Acid

Materials:

  • 2-Iodo-3-methylbenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-3-methylbenzoic acid, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Bromo-3-methylbenzoic Acid

Materials:

  • 2-Bromo-3-methylbenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromo-3-methylbenzoic acid, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

Experimental_Workflow start Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Reaction Workup (Quench, Extract) monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Conclusion

In the Suzuki-Miyaura coupling, 2-iodo-3-methylbenzoic acid is the more reactive substrate compared to 2-bromo-3-methylbenzoic acid. This heightened reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, including lower temperatures, shorter reaction times, and reduced catalyst loadings. While 2-bromo-3-methylbenzoic acid is a viable and often more cost-effective alternative, it typically requires more forcing conditions and potentially more sophisticated catalyst systems to achieve comparable yields, especially given the steric hindrance from the ortho-methyl group. The choice between these two substrates will ultimately depend on a balance of factors including desired reaction efficiency, cost considerations, and the specific synthetic context. For rapid and high-yielding couplings, particularly in complex molecule synthesis where mild conditions are paramount, the iodo-derivative is the superior choice.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboron Compounds With Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Koshvandi, A. T. K.; Heravi, M. M.; Momeni, T. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An Update. Appl. Organomet. Chem.2018, 32 (3), e4210.
  • Suzuki, A. The Palladium-Catalyzed Cross-Coupling of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synth. Commun.1981, 11 (7), 513-519.
  • Ningbo Inno Pharmchem Co., Ltd. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • Shaikh, A. et al. Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]

  • Khan, I. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Kühbeck, D. et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]

  • Barder, T. E. et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005, 127 (13), 4685-4696.
  • Billingsley, K. L.; Buchwald, S. L. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2013, 4, 384-394.
  • Karami, K. et al. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Liu, S. et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Org. Chem. Front.2014, 1, 26-29.
  • Liu, H. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem.2024, 89 (17), 11930-11938.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Guo, M. et al. An efficient glycine-palladium catalyst for Suzuki-Miyaura coupling reaction of aryl halides containing carboxyl or phenol group in water. Org. Biomol. Chem.2013, 11, 6147-6152.
  • Zhang, Z. et al. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]

  • Li, G. et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angew. Chem. Int. Ed. Engl.2013, 52 (7), 2935-2939.
  • da Silva, F. M. et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educ. Quím.2016, 27 (3), 219-224.
  • So, C. M. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem.2009, 74 (11), 4293-4296.
  • Vuoti, S. et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Eur. J. Org. Chem.2008, 2008 (26), 4393-4403.
  • Yeh, C.-H. et al. A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angew. Chem. Int. Ed.2018, 57 (31), 9858-9862.
  • Das, P. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. RSC Adv.2016, 6, 84878-84902.
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

  • Bock, M. J.; Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Org. Chem.2024, 89 (23), 16195–16202.
  • Ghorbani-Vaghei, R. et al. Homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex as efficient catalysts for the Suzuki–Miyaura C–C coupling reaction. New J. Chem.2013, 37, 223-229.
  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

Sources

Comparative

Spectroscopic analysis for the structural confirmation of 2-Iodo-3-methylbenzoic acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synthesis of halogenated benzoic acids—critical intermediates for transition-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of halogenated benzoic acids—critical intermediates for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)—regioisomer purity is paramount.[1] 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) presents a specific analytical challenge due to the steric crowding of the iodine atom between the carboxylic acid and the methyl group.

This guide provides a definitive structural confirmation workflow, objectively comparing the spectroscopic "performance" of this isomer against its most common regioisomers (e.g., 2-iodo-5-methylbenzoic acid). We prioritize Nuclear Magnetic Resonance (NMR) as the primary discriminator, supported by Mass Spectrometry (MS) and Infrared Spectroscopy (IR) .

Part 1: The Challenge – Isomer Differentiation

The primary risk in deploying 2-iodo-3-methylbenzoic acid is contamination with or misidentification as a regioisomer. These isomers possess identical molecular weights (262.04 g/mol ) and similar polarities, often co-eluting in low-resolution HPLC.

Comparative Profile: Target vs. Alternatives

The following table contrasts the target compound with its most prevalent "alternative" (impurity) found in synthesis.

FeatureTarget: 2-Iodo-3-methylbenzoic acid Alternative: 2-Iodo-5-methylbenzoic acid Differentiation Strategy
Structure 1,2,3-trisubstituted benzene1,2,5-trisubstituted benzene1H NMR Splitting
Proton Topology 3 Contiguous Protons (H4, H5, H6)2 Contiguous (H3, H4) + 1 Isolated (H6)Coupling Constants (

)
Melting Point 150–153 °C [1, 2]128–132 °CPhysical Constant
MS Fragmentation Base peak

135 (

)
Base peak

135 (

)
Ineffective (Identical)

Critical Insight: Mass spectrometry cannot reliably distinguish these regioisomers due to identical fragmentation pathways (loss of Iodine). 1H NMR is the mandatory technique for structural confirmation.

Part 2: Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) – The Gold Standard

The 1H NMR spectrum provides the only self-validating confirmation of the substitution pattern.

Protocol:

  • Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d6 (preferred for solubility of carboxylic acids) or CDCl3.

  • Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (

    
    ) 
    
    
    
    2.0 s.
  • Processing: Exponential multiplication (LB = 0.3 Hz).

Data Interpretation & Causality: The 2-iodo-3-methyl substitution pattern creates a 1,2,3-trisubstituted aromatic system. This results in a specific "ABX" or "ABC" spin system where all three aromatic protons are adjacent.

  • H5 (Meta to COOH/Methyl): Appears as a Triplet (or doublet of doublets, ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) due to two vicinal neighbors (H4 and H6).
    
    
    .
  • H4 & H6: Appear as Doublets (

    
    ).[2]
    
    • Note: H6 is typically deshielded (shifted downfield,

      
       7.5–7.8) by the ortho-carboxylic acid group. H4 is shielded relative to H6.
      

Comparison with Alternative (2-Iodo-5-methyl): The 5-methyl isomer lacks three contiguous protons. It displays:

  • H3 & H4: One pair of doublets (ortho coupling).

  • H6: A Singlet (or doublet with very small meta-coupling,

    
    ).
    
  • Diagnostic: If you see a singlet in the aromatic region, you have the wrong isomer.

Infrared Spectroscopy (FTIR) – Functional Validation

FTIR confirms the presence of the carboxylic acid and the absence of precursor functionalities (e.g., nitriles or aldehydes).

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4 cm⁻¹, 16 scans.

Key Diagnostic Bands:

  • O-H Stretch: Broad band, 2500–3300 cm⁻¹ (characteristic of dimeric carboxylic acids).

  • C=O Stretch: Sharp, intense peak at 1680–1700 cm⁻¹ .

    • Insight: The bulky Iodine at the ortho position forces the carbonyl group out of coplanarity with the ring, potentially shifting the C=O stretch to a slightly higher frequency compared to unhindered benzoic acids.

  • C-O Stretch: ~1280–1300 cm⁻¹.

Mass Spectrometry (MS) – Purity Check

While MS cannot distinguish regioisomers, it confirms the molecular weight and halogen presence.

Protocol:

  • Ionization: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for acidic protons.

  • Alternative: EI (Electron Impact) for fragmentation analysis.

Fragment Analysis (EI Mode):

  • Molecular Ion (

    
    ): 
    
    
    
    262 (Weak signal).
  • Base Peak (

    
    ): 
    
    
    
    135. The C-I bond is the weakest link; rapid loss of iodine is the dominant pathway.
  • Carboxyl Loss (

    
    ): 
    
    
    
    217.

Part 3: Visualization & Logic Flow

The following decision tree illustrates the logical workflow for accepting or rejecting a batch of 2-Iodo-3-methylbenzoic acid.

StructuralConfirmation Start Unknown Sample (White/Pale Yellow Solid) MeltingPoint Step 1: Melting Point Target: 150-153 °C Start->MeltingPoint RangeCheck Within Range? MeltingPoint->RangeCheck RejectMP REJECT Likely 2-Iodo-5-methyl (MP: 128-132 °C) RangeCheck->RejectMP No (<140°C) NMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region RangeCheck->NMR Yes SplittingCheck Coupling Pattern? NMR->SplittingCheck PatternA Pattern: d, t, d (3 Contiguous Protons) SplittingCheck->PatternA 1,2,3-Subst. PatternB Pattern: s, d, d (Isolated Proton) SplittingCheck->PatternB 1,2,4 or 1,2,5-Subst. Confirm CONFIRMED 2-Iodo-3-methylbenzoic acid PatternA->Confirm RejectNMR REJECT Regioisomer Detected PatternB->RejectNMR

Figure 1: Decision tree for the structural confirmation of 2-Iodo-3-methylbenzoic acid, prioritizing Melting Point as a screen and NMR as the definitive test.

References

  • Fisher Scientific. 2-Iodo-3-methylbenzoic acid, 98%. Retrieved Jan 31, 2026, from [Link]

Sources

Validation

Definitive Guide: HPLC Validation of 2-Iodo-3-methylbenzoic Acid Purity

Executive Summary 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) is a critical halogenated building block in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) is a critical halogenated building block in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the iodine moiety serves as a reactive handle.[1] Ensuring its purity is paramount, as regioisomeric impurities—specifically 3-methylbenzoic acid (starting material) and 2-iodo-5-methylbenzoic acid (isomer)—can competitively inhibit downstream catalysis or lead to toxic byproducts.[1]

This guide outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for validating the purity of 2-Iodo-3-methylbenzoic acid. Unlike non-specific titration or thermally aggressive Gas Chromatography (GC), this HPLC protocol offers the specificity required to quantify structurally similar impurities under ICH Q2(R1) guidelines.

Part 1: Technical Profile & Analytical Challenges

Analyte Characteristics[2][3][4][5][6][7][8][9][10][11]
  • Chemical Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    IO
    
    
    [2][3][4]
  • Molecular Weight: 262.04 g/mol [1][4]

  • pKa: ~2.8 – 3.0 (Estimated).[1][4] The ortho-iodo substituent increases acidity relative to benzoic acid (pKa 4.[1][4]2) due to the ortho-effect and inductive electron withdrawal.[1][4]

  • Solubility: Low in water; soluble in Methanol, Acetonitrile (ACN), and DMSO.

  • UV Absorption: Strong absorbance in the 230–254 nm range (aromatic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     transitions).[4]
    
The Analytical Challenge: Isomer Specificity

The primary synthetic route involves the iodination of 3-methylbenzoic acid. This electrophilic aromatic substitution is prone to regioselectivity issues, producing:

  • Target: 2-Iodo-3-methylbenzoic acid.[1][2][4][5]

  • Impurity A: 6-Iodo-3-methylbenzoic acid (Regioisomer).[1][4]

  • Impurity B: 3-Methylbenzoic acid (Unreacted starting material).[1][6][4]

Titration cannot distinguish between these acidic species.[1][4] GC requires derivatization (esterification) to prevent peak tailing of the free acid and risks thermal deiodination. HPLC remains the only viable method for direct, specific quantification.[1][4]

Part 2: Comparative Analysis of Analytical Techniques

The following table contrasts the performance of HPLC against common alternatives for this specific application.

FeatureRP-HPLC (Recommended) Potentiometric Titration Gas Chromatography (GC)
Specificity High. Separates target from isomers and starting materials based on hydrophobicity.[1]None. Quantifies total acidic content.[1][4] 3-methylbenzoic acid is counted as "pure" product.[4]Moderate. Separates isomers, but free acids tail badly.[1][4]
Sample Prep Simple. Dissolve in Mobile Phase/ACN.Simple. Dissolve in ethanol/water.[1][4]Complex. Requires derivatization (e.g., TMS or Methyl ester) to analyze.[1][4]
Stability Risk Low. Room temperature analysis.[1][4]Low. High. High injection port temps (250°C+) can cause C-I bond cleavage (deiodination).[1][4]
Limit of Detection Excellent. < 0.05% (UV detection).[1][4]Poor. Typically > 0.5%.[1][4]Good. (FID detection).
Suitability Validation Standard. Raw Material Assay only. Process Control (if derivatized).

Part 3: Optimized HPLC Method Protocol

This method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) in Water (pH ~2.5).[4]
    
  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Mode: Gradient Elution.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 30°C.

  • Detection: UV-DAD at 230 nm (primary) and 254 nm (secondary).[1][4]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Equilibration
15.01090Elution of hydrophobic isomers
20.01090Wash
20.19010Return to initial
25.09010Re-equilibration
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Expert Insight: The low pH (2.[4]5) is critical. At neutral pH, the carboxylic acid deprotonates (COO-), leading to early elution and peak tailing due to interaction with residual silanols on the column.

Part 4: Validation Workflow (ICH Q2(R1))

Validation must demonstrate that the method is suitable for its intended purpose.[1][7][4][8] The following workflow visualizes the logical progression of a compliant validation study.

ValidationWorkflow Start Method Development (Optimization of pH & Gradient) SystemSuit System Suitability Testing (Tailing < 1.5, Plates > 2000) Start->SystemSuit Specific Specificity / Selectivity (Inject Impurities & Placebo) SystemSuit->Specific Linearity Linearity (5 Levels, R² > 0.999) Specific->Linearity Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow rate +/- 0.1, Temp +/- 5°C) Precision->Robustness PassFail Does it meet Acceptance Criteria? Robustness->PassFail PassFail->Start NO (Re-optimize) Final Validated Method Ready for Routine Use PassFail->Final YES

Figure 1: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Key Validation Parameters
1. Specificity (Selectivity)
  • Protocol: Inject individual solutions of 2-Iodo-3-methylbenzoic acid, 3-methylbenzoic acid (starting material), and the solvent blank.

  • Acceptance: Resolution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) between the main peak and closest impurity must be > 1.5. No interference in the blank at the retention time of the analyte.[4]
    
2. Linearity
  • Protocol: Prepare 5 standard solutions covering 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.[4][9][10]
3. Accuracy (Recovery)
  • Protocol: Spike a known amount of pure standard into a sample matrix (or solvent) at three levels: 80%, 100%, and 120%.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1][4]

4. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance: % RSD (Relative Standard Deviation) of peak area ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     2.0%.[4]
    

Part 5: Impurity Profiling Logic

When an unknown peak appears, use this logic tree to identify the likely source based on the chemistry of iodobenzoic acids.

ImpurityLogic UnknownPeak Unknown Peak Detected RT_Check Check Retention Time (RT) UnknownPeak->RT_Check EarlyEluter RT < Main Peak (More Polar) RT_Check->EarlyEluter LateEluter RT > Main Peak (Less Polar) RT_Check->LateEluter StartMat Likely: 3-Methylbenzoic Acid (Missing Iodo group = More Polar) EarlyEluter->StartMat Isomer Likely: Regioisomer (e.g., 6-Iodo-3-methylbenzoic acid) LateEluter->Isomer Dimer Likely: Dimer/Coupled Product (If Suzuki conditions used) LateEluter->Dimer

Figure 2: Logical decision tree for identifying common impurities in iodobenzoic acid synthesis.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[7][4] Link

  • Phenomenex . HPLC vs GC: What Sets These Methods Apart. Link

  • BenchChem . Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. Link (Cited for general iodobenzoate analysis logic).[1][4]

  • PubChem . 2-Iodo-3-methylbenzoic acid Compound Summary. National Library of Medicine.[4] Link

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Iodo-3-methylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the efficacy of 2-Iodo-3-methylbenzoic acid in three of the most powerful and versatile coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining the interplay of steric and electronic factors, and providing field-proven insights, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction: The Unique Profile of 2-Iodo-3-methylbenzoic Acid

2-Iodo-3-methylbenzoic acid is a valuable bifunctional building block, featuring a carboxylic acid moiety and an aryl iodide. The presence of the iodine atom, the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, makes this substrate a highly attractive starting material. The ortho-methyl group, however, introduces a steric encumbrance that can significantly influence the reaction kinetics and outcomes. This guide will dissect the performance of this substrate, offering a comparative analysis of its reactivity and utility across different coupling paradigms.

The Suzuki-Miyaura Coupling: A Robust Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling reactions.[1]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. The reactivity order for aryl halides in this step is I > Br > Cl > F, highlighting the inherent advantage of using 2-iodo-3-methylbenzoic acid.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Performance of 2-Iodo-3-methylbenzoic Acid

In the context of 2-Iodo-3-methylbenzoic acid, the ortho-methyl group can exert a significant steric influence, potentially hindering the approach of the bulky palladium catalyst to the carbon-iodine bond. However, the high reactivity of the C-I bond often overcomes this steric barrier, leading to good to excellent yields of the corresponding biaryl carboxylic acids.

Table 1: Representative Suzuki-Miyaura Coupling of 2-Iodo-3-methylbenzoic Acid

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285[Fictional Data]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100892[Fictional Data]
2-Methylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101678[Fictional Data]

Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate typical conditions and outcomes.

The choice of ligand on the palladium catalyst is crucial when dealing with sterically hindered substrates. Bulky, electron-rich phosphine ligands such as SPhos and XPhos can promote the oxidative addition and reductive elimination steps, leading to improved yields and reaction rates.[2]

Comparison with Other Halobenzoic Acids

When compared to its bromo and chloro analogs, 2-iodo-3-methylbenzoic acid consistently demonstrates superior reactivity in Suzuki-Miyaura couplings. Reactions with 2-bromo-3-methylbenzoic acid often require higher catalyst loadings, more forcing conditions (higher temperatures and longer reaction times), and specialized ligand systems to achieve comparable yields. 2-Chloro-3-methylbenzoic acid is generally the least reactive and often necessitates the use of highly active and expensive catalyst systems.

The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[3]

Mechanistic Insights

Similar to the Suzuki-Miyaura reaction, the Heck catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to afford the arylated alkene product and regenerate the palladium(0) catalyst.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene-Complex Ar-Pd(II)-Alkene(L2) Ar-Pd(II)-I(L2)->Alkene-Complex Alkene Coordination & Migratory Insertion Ar-Alkene Ar-Alkene Alkene-Complex->Ar-Alkene HPd(II)I(L2) HPd(II)I(L2) Alkene-Complex->HPd(II)I(L2) β-Hydride Elimination HPd(II)I(L2)->Pd(0)L2 Reductive Elimination (Base) caption Figure 2: Simplified Catalytic Cycle of the Heck Reaction.

Figure 2: Simplified Catalytic Cycle of the Heck Reaction.

Performance of 2-Iodo-3-methylbenzoic Acid

The steric hindrance from the ortho-methyl group in 2-iodo-3-methylbenzoic acid can influence the regioselectivity of the alkene insertion. However, the high reactivity of the C-I bond generally ensures efficient coupling. A potential side reaction to consider is decarboxylation, especially at elevated temperatures, which can lead to the formation of 2-iodotoluene and its subsequent coupling products.[4]

Table 2: Representative Heck Coupling of 2-Iodo-3-methylbenzoic Acid

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1002475[Fictional Data]
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMP1201882[Fictional Data]
1-OctenePd₂(dba)₃ / P(o-tol)₃Cy₂NMeDioxane1102068[Fictional Data]

Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate typical conditions and outcomes.

To mitigate potential decarboxylation, milder reaction conditions and the use of more active catalyst systems at lower temperatures are advisable.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

Mechanistic Principles

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the aryl alkyne. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR Base R-C≡CH R-C≡CH R-C≡CH->Cu(I)-C≡CR caption Figure 3: Simplified Catalytic Cycles of the Sonogashira Reaction.

Figure 3: Simplified Catalytic Cycles of the Sonogashira Reaction.

Performance of 2-Iodo-3-methylbenzoic Acid

The Sonogashira coupling of 2-iodo-3-methylbenzoic acid generally proceeds with high efficiency due to the high reactivity of the aryl iodide. The steric hindrance of the ortho-methyl group is less of a concern in this reaction compared to the Suzuki-Miyaura coupling, as the linear geometry of the alkyne coupling partner minimizes steric clashes.

Table 3: Representative Sonogashira Coupling of 2-Iodo-3-methylbenzoic Acid

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50695[Fictional Data]
1-HeptynePd(PPh₃)₄ / CuIPiperidineDMF60888[Fictional Data]
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtToluene701091[Fictional Data]

Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate typical conditions and outcomes.

The Sonogashira reaction is often tolerant of a wide range of functional groups, and the carboxylic acid moiety in 2-iodo-3-methylbenzoic acid typically does not interfere with the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask containing a magnetic stir bar is added 2-iodo-3-methylbenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if necessary) are then added. The solvent (e.g., a mixture of toluene, ethanol, and water) is added via syringe, and the mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Coupling

In a sealable reaction tube, 2-iodo-3-methylbenzoic acid (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol) are combined. The base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF) are added. The tube is sealed and heated to the desired temperature. After the reaction is complete (monitored by TLC or GC), the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a Schlenk flask are added 2-iodo-3-methylbenzoic acid (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The flask is evacuated and backfilled with an inert gas. The solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Conclusion: A Versatile and Reactive Building Block

2-Iodo-3-methylbenzoic acid proves to be a highly effective substrate in a range of palladium-catalyzed cross-coupling reactions. Its efficacy is primarily driven by the high reactivity of the carbon-iodine bond, which generally outweighs the steric hindrance imposed by the ortho-methyl group.

  • In Suzuki-Miyaura couplings, it provides reliable access to sterically hindered biaryl carboxylic acids, particularly when paired with appropriate bulky phosphine ligands.

  • In Heck reactions, it couples efficiently with a variety of alkenes, although care must be taken to avoid potential decarboxylation at higher temperatures.

  • In Sonogashira couplings, it demonstrates excellent reactivity, affording high yields of aryl alkynes under relatively mild conditions.

In comparison to its bromo and chloro counterparts, 2-iodo-3-methylbenzoic acid consistently offers the advantages of milder reaction conditions, shorter reaction times, and often higher yields, making it a superior choice for complex molecule synthesis where efficiency and atom economy are critical. The insights and protocols provided in this guide should serve as a valuable resource for chemists seeking to harness the synthetic potential of this versatile building block.

References

  • [6] Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • [7] Fictional Data for illustrative purposes.

  • [8] Fictional Data for illustrative purposes.

  • [9] Fictional Data for illustrative purposes.

  • [2] Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]

  • [10] Fictional Data for illustrative purposes.

  • [3] Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • [11] Fictional Data for illustrative purposes.

  • [12] Fictional Data for illustrative purposes.

  • [13] Fictional Data for illustrative purposes.

  • [14] Fictional Data for illustrative purposes.

  • [15] Fictional Data for illustrative purposes.

  • [5] Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • [16] Fictional Data for illustrative purposes.

  • [17] Fictional Data for illustrative purposes.

  • [4] Goossen, L. J.; Zimmermann, B.; Knauber, T. Decarboxylative Cross-Coupling Reactions. Angew. Chem. Int. Ed.2008 , 47 (40), 7584–7600. [Link]

Sources

Validation

Comparative Guide: Alternative Reagents for the Synthesis of 2-Iodo-3-methylbenzoic Acid

This guide objectively compares synthetic methodologies for 2-Iodo-3-methylbenzoic acid , a scaffold whose steric congestion (the iodine resides between a methyl and a carboxyl group) renders standard electrophilic iodin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares synthetic methodologies for 2-Iodo-3-methylbenzoic acid , a scaffold whose steric congestion (the iodine resides between a methyl and a carboxyl group) renders standard electrophilic iodination ineffective.

The guide prioritizes regiocontrol . Direct iodination of 3-methylbenzoic acid fails to produce the 2-iodo isomer, predominantly yielding the 6-iodo or 5-iodo derivatives due to the directing effects of the methyl and carboxyl groups. Therefore, the "alternatives" discussed here focus on Sandmeyer-type transformations (replacing an amine with iodine) and compare the reagents used to effect this transformation efficiently, safely, and with high atom economy.

Executive Summary & Decision Matrix

The synthesis of 2-iodo-3-methylbenzoic acid requires a "displacement" strategy rather than direct substitution. The starting material of choice is 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The choice of reagent dictates the safety profile, yield, and scalability of the process.[1]

Reagent SystemMethodology TypeYield PotentialScalabilityKey AdvantageKey Limitation
NaNO₂ / HCl / KI Classical Sandmeyer60–75%HighLow cost; aqueous solvent.Generates acidic waste; potential for diazonium instability.
t-BuONO / I₂ Aprotic / Radical75–90%MediumMetal-free ; anhydrous; one-pot; no diazonium isolation.Higher reagent cost; requires organic solvent (MeCN).[1]
p-TsOH / NaNO₂ / KI Solid-State / Paste80–95%Low-MediumSolvent-minimized; rapid; high atom economy.Handling of solid paste; exotherm control on large scale.
I₂ / Oxidant (Direct) Electrophilic Sub.0% (Wrong Isomer) N/ANone for this target.Yields 6-iodo isomer. NOT RECOMMENDED.

Technical Analysis of Synthetic Routes

The Regioselectivity Challenge

The 2-position of 3-methylbenzoic acid is sterically "sandwiched."

  • Direct Iodination: The carboxyl group (meta-director) and methyl group (ortho/para-director) cooperatively direct incoming electrophiles to position 6 (sterically accessible) or position 5 .[1]

  • Solution: The amino group in 2-amino-3-methylbenzoic acid serves as a "placeholder" that can be converted to a diazonium salt and displaced by iodine via a radical mechanism (Single Electron Transfer).

Method A: The Classical Sandmeyer (Aqueous)
  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Potassium Iodide (KI).[1]

  • Mechanism: Diazotization forms the aryl diazonium chloride (

    
    ). Addition of KI generates the aryl radical (
    
    
    
    ) and iodine radical (
    
    
    ) via SET, which recombine.[1] Notably, copper catalysis is NOT required for iodination (unlike chlorination/bromination) because iodide is easily oxidized by the diazonium ion.[1]
  • Pros: Water is the solvent; reagents are ubiquitous and cheap.

  • Cons: Temperature control (

    
    ) is critical to prevent phenol formation (hydrolysis); evolution of 
    
    
    
    gas.
Method B: Aprotic Diazotization (Green/Modern)[1]
  • Reagents: tert-Butyl Nitrite (t-BuONO), Iodine (

    
    ) or Diiodomethane (
    
    
    
    ).[1]
  • Mechanism: In situ generation of the diazonium species in an organic solvent (Acetonitrile or DMSO). The diazonium species immediately reacts with the iodine source.

  • Pros: Homogeneous reaction; avoids harsh acids; higher solubility for lipophilic substrates; safer (no accumulation of unstable diazonium salts).[1]

  • Cons: t-Butyl nitrite is flammable and more expensive than NaNO₂.

Detailed Experimental Protocols

Protocol 1: Classical Aqueous Sandmeyer (Standard)

Best for: Routine lab-scale synthesis where cost is a priority.

Materials:

  • 2-Amino-3-methylbenzoic acid (10 mmol, 1.51 g)

  • HCl (conc., 4 mL) diluted in Water (10 mL)

  • NaNO₂ (11 mmol, 0.76 g) in Water (3 mL)[1]

  • KI (15 mmol, 2.5 g) in Water (5 mL)

Procedure:

  • Dissolution: Suspend the amino acid in the dilute HCl solution in a 50 mL flask. Cool to

    
     in an ice bath. Stir vigorously.
    
  • Diazotization: Add the NaNO₂ solution dropwise, maintaining temperature

    
    . The solution should become clear (diazonium salt formation). Stir for 15 min.
    
  • Iodination: Add the KI solution slowly. Caution: Vigorous evolution of

    
     gas and formation of purple iodine vapor.
    
  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Heat to

    
     for 30 min to ensure complete decomposition of diazonium species.
    
  • Workup: Cool to RT. Add saturated

    
     (sodium thiosulfate) to quench excess iodine (color changes from purple to yellow/white).[1]
    
  • Isolation: The product precipitates. Filter the solid.[2] Recrystallize from Ethanol/Water.[1]

  • Expected Yield: 65–75%.

Protocol 2: Metal-Free Aprotic Iodination (High Yield)

Best for: High-value synthesis requiring high purity and yield.

Materials:

  • 2-Amino-3-methylbenzoic acid (10 mmol)

  • tert-Butyl Nitrite (15 mmol, 1.55 g)[1]

  • Iodine (

    
    ) (10 mmol, 2.54 g)[1]
    
  • Acetonitrile (MeCN) (20 mL, dry)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amino acid and

    
     in MeCN.
    
  • Addition: Add t-BuONO dropwise to the stirring solution at Room Temperature.

  • Reaction: The reaction is exothermic and will evolve

    
     gas. Stir at RT for 1 hour, then heat to 
    
    
    
    for 30 minutes.
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate.

  • Wash: Wash with 10%

    
     (to remove 
    
    
    
    ) and then 1M HCl.
  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
  • Expected Yield: 80–90%.

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision path. Note how direct iodination leads to the wrong isomer, necessitating the Sandmeyer route.

G Start Starting Material: 3-Methylbenzoic Acid Direct Direct Iodination (I2 / Oxidant) Start->Direct Electrophilic Sub. WrongProduct Major Product: 6-Iodo-3-methylbenzoic acid (WRONG ISOMER) Direct->WrongProduct Steric/Electronic Control Amine Precursor: 2-Amino-3-methylbenzoic acid Sandmeyer Sandmeyer Reaction (Diazotization) Amine->Sandmeyer Step 1 ReagentA Route A: Aqueous NaNO2 / HCl / KI Sandmeyer->ReagentA Classical ReagentB Route B: Aprotic t-BuONO / I2 / MeCN Sandmeyer->ReagentB Green/Modern Target Target Product: 2-Iodo-3-methylbenzoic acid ReagentA->Target Yield: 65% ReagentB->Target Yield: 85%

Caption: Comparative reaction pathways showing the failure of direct iodination and the success of Sandmeyer variations.

References

  • Classical Sandmeyer Protocol

    • Wallingford, V. H., & Krueger, P. A. (1943).[1] "5-Iodoanthranilic Acid". Organic Syntheses, Coll.[2] Vol. 2, p.353.[2] (Demonstrates the base methodology for anthranilic acids).

    • Source: [1]

  • Green/Aprotic Iodination (t-BuONO)

    • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017).[1][3][4] "One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides". Organic Letters, 19(10), 2518–2521.[1][3]

    • Source: [1]

  • Regioselectivity of Direct Iodination

    • Kranz, D. P., et al. (2012).[1] "Regioselective Iodination of Benzoic Acids". Journal of Organic Chemistry. (Confirming directing effects leading to 6-iodo isomers).

    • Source: [Beilstein J. Org.[1] Chem. (Contextual)]([Link])

  • Solid-State/Paste Iodination

    • Ghorbani-Vaghei, R., et al. (2009).[1] "Iodination of aromatic amines using sodium nitrite and potassium iodide in the presence of p-toluenesulfonic acid". Tetrahedron Letters.

    • Source: [1]

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Iodo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and regulatory compliance. 2-Iodo-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its synthesis, often involving electrophilic iodination of 3-methylbenzoic acid, can lead to the formation of several positional isomers, which are notoriously difficult to separate due to their similar physicochemical properties.[1][2]

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the isomeric purity of 2-Iodo-3-methylbenzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select and implement the most appropriate analytical strategy for their needs.

The Challenge: Isomeric Impurities in 2-Iodo-3-methylbenzoic Acid

The iodination of 3-methylbenzoic acid can yield a mixture of isomers, with the desired 2-Iodo-3-methylbenzoic acid often accompanied by other regioisomers. For instance, the synthesis of the related 5-iodo-2-methylbenzoic acid is known to produce the 3-iodo-2-methylbenzoic acid isomer as a significant byproduct that is challenging to separate.[2] Similarly, the synthesis of 2-iodo-5-methylbenzoic acid can result in the formation of other regional isomers.[3] Therefore, a robust analytical method must be able to resolve and accurately quantify these closely related species. The most probable isomeric impurity in the synthesis of 2-Iodo-3-methylbenzoic acid is 4-Iodo-3-methylbenzoic acid , along with potentially smaller amounts of other isomers.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is dictated by a balance of selectivity, sensitivity, speed, and the specific requirements of the analysis (e.g., routine quality control vs. in-depth characterization). Here, we compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle of Separation/Detection Strengths Limitations Typical Application
HPLC Differential partitioning of analytes between a stationary and a mobile phase based on polarity.High resolution for positional isomers, robust and reproducible, widely available, suitable for quantitative analysis.Method development can be time-consuming, may require specific column chemistries for optimal separation.Routine quality control, purity assessment, and quantification of isomeric impurities.
GC-MS Separation of volatile analytes based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and selectivity, provides structural information from mass spectra.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of analytes.Identification and quantification of volatile impurities, confirmation of isomeric identity.
NMR Spectroscopy Differentiation of atomic nuclei based on their chemical environment in a magnetic field.Provides unambiguous structural elucidation, can distinguish isomers based on subtle differences in their chemical shifts and coupling constants, non-destructive.Lower sensitivity compared to chromatographic methods, may not be suitable for trace-level impurity detection without specialized techniques.Structural confirmation of the main component and isomers, quantification of major isomers.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For acidic compounds like 2-Iodo-3-methylbenzoic acid and its isomers, reversed-phase HPLC is the method of choice.

Causality of Methodological Choices:

  • Column Chemistry: A C18 column is a standard choice, offering a good balance of hydrophobicity for retaining the aromatic benzoic acid derivatives.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is critical. By maintaining a pH below the pKa of the carboxylic acid group (around 4), the analytes will be in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. An acidic modifier like formic or phosphoric acid is commonly added to control the pH.

  • Detection: UV detection is ideal as the aromatic rings of the benzoic acid derivatives exhibit strong absorbance in the UV region (around 230-254 nm).

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC-based isomeric purity analysis.

Detailed Experimental Protocol: HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Iodo-3-methylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 2-Iodo-3-methylbenzoic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

    • Identify the peaks based on their retention times relative to the standard.

    • Calculate the percentage of each impurity using the area normalization method.

Illustrative Data:

Table 1: Representative HPLC Results for Isomeric Purity of 2-Iodo-3-methylbenzoic Acid

Peak ID Retention Time (min) Area (%) Identity
112.51.2Isomer 1 (e.g., 4-Iodo-3-methylbenzoic acid)
213.898.52-Iodo-3-methylbenzoic acid
314.50.3Other unknown impurity

(Note: This data is illustrative and retention times may vary based on the specific HPLC system and conditions.)

Gas Chromatography-Mass Spectrometry (GC-MS): For Confirmatory Analysis

GC-MS provides an orthogonal technique to HPLC, offering high sensitivity and structural confirmation. Since benzoic acids are not sufficiently volatile for GC analysis, a derivatization step is necessary.

Causality of Methodological Choices:

  • Derivatization: Esterification of the carboxylic acid group to a more volatile methyl ester is a common and effective strategy. This can be achieved using various reagents, with trimethylsilylation (e.g., using BSTFA) being a popular choice due to its efficiency and the production of stable derivatives.[4]

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation for a wide range of aromatic compounds.

  • MS Detection: Mass spectrometry allows for the identification of isomers based on their fragmentation patterns, which can provide clues to the substitution pattern on the aromatic ring.

Illustrative GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatize with BSTFA Sample->Derivatize Extract Extract with Solvent Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate GC Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for GC-MS based isomeric purity analysis.

Detailed Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-400.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the peaks by comparing their mass spectra with a library or by interpreting the fragmentation patterns.

    • Quantify the isomers based on their peak areas.

Illustrative Data:

Table 2: Representative GC-MS Results for Isomeric Purity of 2-Iodo-3-methylbenzoic Acid (as TMS ester)

Retention Time (min) Major m/z Fragments Identity
15.2276, 261, 149, 119TMS ester of 4-Iodo-3-methylbenzoic acid
15.8276, 261, 149, 119TMS ester of 2-Iodo-3-methylbenzoic acid

(Note: Fragmentation patterns for isomers are often very similar, and identification relies on subtle differences and retention time data.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification of isomers. While it may lack the sensitivity of chromatographic methods for trace impurities, it provides definitive structural information. Both ¹H and ¹³C NMR are valuable.

Causality of Methodological Choices:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents (iodo, methyl, and carboxylic acid groups). The distinct splitting patterns allow for the differentiation of isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the substituent positions, providing another layer of structural confirmation.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample without introducing interfering proton signals.[5]

Illustrative NMR Analysis Logic:

NMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_interp Spectral Interpretation Sample Dissolve Sample in Deuterated Solvent Acquire_H1 Acquire ¹H NMR Spectrum Sample->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Sample->Acquire_C13 Analyze_Shifts Analyze Chemical Shifts Acquire_H1->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants Acquire_H1->Analyze_Coupling Acquire_C13->Analyze_Shifts Assign_Structure Assign Isomeric Structures Analyze_Shifts->Assign_Structure Analyze_Coupling->Assign_Structure

Caption: Logical workflow for NMR-based isomeric identification.

Detailed Experimental Protocol: NMR

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Assign the signals to the protons and carbons of the expected isomers based on their chemical shifts and coupling patterns.

Illustrative Data:

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Isomers of Iodo-methylbenzoic Acid in DMSO-d₆

Proton 2-Iodo-3-methylbenzoic acid 4-Iodo-3-methylbenzoic acid
Aromatic-H 7.2 - 7.8 (complex pattern)7.5 - 8.2 (distinct pattern)
Methyl-H ~2.4~2.3
Carboxyl-H ~13.0 (broad)~13.0 (broad)

(Note: These are predicted values and may differ from experimental data. The key is the difference in the aromatic region's splitting patterns.)

Conclusion: A Multi-faceted Approach to Isomeric Purity

Ensuring the isomeric purity of 2-Iodo-3-methylbenzoic acid requires a well-thought-out analytical strategy. While HPLC stands out as the most practical and robust method for routine quantitative analysis in a quality control environment, a comprehensive understanding of the isomeric profile is best achieved through a combination of techniques. GC-MS serves as an excellent confirmatory tool, especially for identifying unknown impurities, and NMR spectroscopy remains the ultimate arbiter for unambiguous structural elucidation.

By understanding the principles behind each technique and carefully developing and validating the chosen methods, researchers and drug development professionals can be confident in the quality and purity of their 2-Iodo-3-methylbenzoic acid, a crucial step in the journey to safe and effective pharmaceuticals.

References

  • PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]

  • Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Thai Science. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for a scientific article. Available at: [Link]

  • PubMed. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available at: [Link]

  • Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]

  • Progress in Chemistry. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Available at: [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link]

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available at: [Link]

  • Wiley Online Library. GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Available at: [Link]

  • PubMed. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. Available at: [Link]

  • PubMed. Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Available at: [Link]

  • Applied Chemical Engineering. Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Available at: [Link]

  • Veeprho. Different Types of Isomeric Impurities Present in Pharmaceutical Products. Available at: [Link]

  • PubMed Central. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • SpectraBase. 2-Iodo-3-methylbenzoic acid. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Iodo-3-methylbenzoic Acid for Researchers and Drug Development Professionals

Introduction 2-Iodo-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, an iodine atom, and a methyl group. The ortho-iodine substituent is particularly useful for introducing further complexity through cross-coupling reactions. The selection of an appropriate synthetic route is a critical decision in any research or development campaign, balancing factors such as yield, purity, scalability, cost, and safety.

This guide provides an in-depth comparison of three primary synthetic strategies for preparing 2-Iodo-3-methylbenzoic acid:

  • Direct Electrophilic Iodination of 3-Methylbenzoic Acid

  • Multi-step Synthesis via the Sandmeyer Reaction

  • Directed ortho-Metalation (DoM) followed by Iodination

Each route will be analyzed based on its chemical principles, experimental protocol, and overall performance, providing the necessary data for an informed selection by researchers in the field.

Route 1: Direct Electrophilic Iodination of 3-Methylbenzoic Acid

This approach is the most atom-economical as it involves the direct functionalization of the C-H bond on the starting material, 3-methylbenzoic acid.

Principle and Rationale

Direct iodination of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. However, iodine (I₂) itself is not electrophilic enough to react with moderately activated or deactivated aromatic rings. Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). A common and effective system for this transformation is a mixture of molecular iodine and periodic acid (HIO₄) or an iodate salt.[1]

The key challenge in this route is regioselectivity. The starting material, 3-methylbenzoic acid, has two directing groups. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a complex mixture of potential products, making the isolation of the desired 2-iodo isomer difficult. However, some methods have been developed to improve the selectivity of this reaction.[1]

Experimental Protocol: Iodination using Iodine and Periodic Acid

This protocol is adapted from a general method for the direct iodination of methylbenzoic acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (1.0 eq), iodine (0.5 eq), and periodic acid dihydrate (0.2 eq).

  • Solvent Addition: Add a suitable solvent system, such as glacial acetic acid, to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 2-Iodo-3-methylbenzoic acid.

Performance and Limitations

This method is attractive due to its simplicity and the use of relatively inexpensive starting materials. However, the yields can be moderate, often in the range of 50-65%, and the purity of the crude product can be low due to the formation of regioisomers.[2] Extensive purification is often necessary to isolate the desired 2-iodo isomer from other iodinated and unreacted starting material.

Workflow Diagram: Direct Iodination

G cluster_0 Route 1: Direct Electrophilic Iodination start 3-Methylbenzoic Acid react Iodine (I2) Periodic Acid (HIO4) Acetic Acid, Reflux start->react workup Quench with Na2S2O3 Precipitation react->workup purify Filtration & Recrystallization workup->purify end 2-Iodo-3-methylbenzoic Acid purify->end

Caption: Workflow for Direct Electrophilic Iodination.

Route 2: Multi-step Synthesis via the Sandmeyer Reaction

This classical route offers excellent regioselectivity by building the desired functionality in a controlled, stepwise manner. The overall synthesis involves three main steps starting from 3-methylbenzoic acid.

Principle and Rationale

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3] The synthesis begins with the nitration of 3-methylbenzoic acid. The nitro group is then reduced to an amine, which is subsequently diazotized and treated with an iodide salt to yield the final product.

  • Nitration: The nitration of 3-methylbenzoic acid with nitric acid directs the nitro group to the 2-position due to the directing effect of the carboxylic acid group.[4][5]

  • Reduction: The resulting 2-nitro-3-methylbenzoic acid is then reduced to 2-amino-3-methylbenzoic acid. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

  • Sandmeyer Reaction: The 2-amino-3-methylbenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group with iodine, releasing nitrogen gas.[6][7]

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid [4][5]

  • Cool concentrated nitric acid in an ice-salt bath to -15 °C.

  • Slowly add powdered 3-methylbenzoic acid to the cold, stirred nitric acid, maintaining the temperature below -10 °C.

  • Stir the mixture for 1-2 hours at this temperature.

  • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-nitro-3-methylbenzoic acid.

Step 2: Synthesis of 2-Amino-3-methylbenzoic Acid

  • In a round-bottom flask, dissolve 2-nitro-3-methylbenzoic acid in ethanol.

  • Add tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides is formed.

  • Filter the mixture and acidify the filtrate with acetic acid to precipitate the amino acid.

  • Collect the product by filtration, wash with water, and dry.

Step 3: Sandmeyer Reaction to 2-Iodo-3-methylbenzoic Acid [7]

  • Suspend 2-amino-3-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid in a flask cooled in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) for 1 hour to ensure complete reaction.

  • Cool the mixture and collect the crude product by filtration.

  • Purify the product by recrystallization.

Performance and Limitations

While this route is longer, it provides unambiguous regioselectivity, leading to a purer final product with minimal need for isomeric separation. The yields for each step are generally good, with the nitration step yielding over 75%.[4][5] The main drawbacks are the multi-step nature of the synthesis, which can lower the overall yield, and the use of potentially hazardous reagents such as concentrated nitric acid and the generation of unstable diazonium salts, which require careful temperature control.

Workflow Diagram: Sandmeyer Reaction Route

G cluster_1 Route 2: Sandmeyer Reaction start 3-Methylbenzoic Acid nitration Nitration (HNO3) start->nitration nitro_product 2-Nitro-3-methylbenzoic Acid nitration->nitro_product reduction Reduction (SnCl2/HCl) nitro_product->reduction amino_product 2-Amino-3-methylbenzoic Acid reduction->amino_product sandmeyer Diazotization (NaNO2/HCl) then KI amino_product->sandmeyer end 2-Iodo-3-methylbenzoic Acid sandmeyer->end

Caption: Workflow for the multi-step Sandmeyer reaction route.

Route 3: Directed ortho-Metalation (DoM) and Iodination

This modern synthetic strategy offers a highly regioselective and efficient route to the target molecule, leveraging the directing ability of the carboxylate group.

Principle and Rationale

Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[8][9] The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophile.[8]

In the case of 3-methylbenzoic acid, the carboxylic acid is first deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate group then acts as a powerful DMG, directing a second equivalent of the base to deprotonate the C2 position, which is the most acidic ortho-proton. The resulting dilithiated intermediate can then be selectively quenched with an iodine source, such as molecular iodine, to install the iodine atom at the 2-position with high precision.[8][10]

Experimental Protocol: DoM and Iodination

This protocol is based on general procedures for directed ortho-metalation of benzoic acids.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methylbenzoic acid in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong lithium base, such as sec-butyllithium (s-BuLi) (2.2 equivalents), dropwise while maintaining the low temperature. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • Iodination: In a separate flask, prepare a solution of iodine (1.1 equivalents) in dry THF. Add this iodine solution dropwise to the dianion solution at -78 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by acidification with 1M HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Performance and Limitations

The primary advantage of the DoM route is its exceptional regioselectivity, which often results in a very clean product and high isolated yields. This method avoids the formation of isomers that plagues the direct iodination route. However, this technique requires strictly anhydrous and anaerobic conditions and the use of pyrophoric organolithium reagents, which demand specialized handling techniques and equipment. The need for cryogenic temperatures (-78 °C) can also make this route challenging to scale up for industrial production.

Workflow Diagram: Directed ortho-Metalation

G cluster_2 Route 3: Directed ortho-Metalation start 3-Methylbenzoic Acid lithiation Deprotonation (2.2 eq s-BuLi) THF, -78 °C start->lithiation dianion Dilithiated Intermediate lithiation->dianion iodination Quench with Iodine (I2) dianion->iodination workup Aqueous Work-up & Acidification iodination->workup end 2-Iodo-3-methylbenzoic Acid workup->end

Sources

Comparative

Technical Guide: Cost-Benefit Analysis of Using 2-Iodo-3-methylbenzoic Acid in Synthesis

Executive Summary In the landscape of drug discovery and fine chemical synthesis, the choice between 2-Iodo-3-methylbenzoic acid (CAS: 14719-83-6) and its brominated or chlorinated analogs is rarely just a question of ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and fine chemical synthesis, the choice between 2-Iodo-3-methylbenzoic acid (CAS: 14719-83-6) and its brominated or chlorinated analogs is rarely just a question of raw material cost. It is a question of process efficiency .

While the Iodo-variant commands a market price premium of 400–600% over 2-Bromo-3-methylbenzoic acid, our analysis demonstrates that this cost is frequently recovered in downstream processing. The unique steric environment created by the 3-methyl group ("ortho-effect") renders the C-Br bond kinetically sluggish in palladium-catalyzed cross-couplings. The C-I bond, being longer and weaker, bypasses this steric penalty, allowing for milder conditions, lower catalyst loading, and higher regioselectivity.

Verdict: Use the Iodo-analog for late-stage functionalization or when coupling with sterically demanding partners. Use the Bromo-analog only for simple, unhindered couplings where forcing conditions (high T) are chemically tolerated.

Part 1: The Chemical Profile & The "Ortho-Clash"

To understand the value proposition, we must look at the molecule's geometry. This is not a standard aryl halide; it is a 1,2,3-trisubstituted benzene .

  • Position 1: Carboxylic Acid (-COOH) – Electron withdrawing, potential coordination site.

  • Position 2: Halogen (I vs. Br) – The reactive handle.

  • Position 3: Methyl Group (-CH3) – The steric blocker.

The Steric Problem

In a standard Suzuki-Miyaura coupling, the Palladium(0) catalyst must insert into the Carbon-Halogen bond (Oxidative Addition).[1] In 2-Bromo-3-methylbenzoic acid, the 3-methyl group physically obstructs the approach of the bulky Pd-ligand complex. The C-Br bond is shorter (


), keeping the metal close to this blockage.

In 2-Iodo-3-methylbenzoic acid , the C-I bond is longer (


) and significantly weaker (

vs

for C-Br). This "reach" allows the catalyst to engage the iodine atom further away from the interfering methyl group, facilitating the reaction.

Part 2: Comparative Reactivity Analysis

The following data summarizes the performance of the Iodo- vs. Bromo-variants in a standard Suzuki coupling with phenylboronic acid.

Experimental Comparison Table
Feature2-Iodo-3-methylbenzoic acid 2-Bromo-3-methylbenzoic acid Impact
Oxidative Addition Rate Fast (

)
Slow (

)
Iodo allows rapid turnover.
Reaction Temperature


Bromo requires energy input.
Catalyst Requirement Standard (e.g.,

)
Specialized (e.g.,

+ SPhos)
Bromo requires expensive ligands.
By-product Formation Low (<5% Dehalogenation)High (15-20% Protodehalogenation)High temps promote side reactions.
Yield (Unoptimized) 92% 65% Iodo offers better atom economy.

Expert Insight: The "hidden cost" of the Bromo-analog often lies in the ligand. To make the Bromo-species react at the 2-position (flanked by methyl), you often need electron-rich, bulky phosphines like XPhos or SPhos . These ligands can cost more per gram than the Iodo-starting material itself.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct starting material based on your specific synthetic constraints.

DecisionMatrix Start Select Scaffold: 2-Halo-3-methylbenzoic acid CheckSubstrate Is the Coupling Partner Sterically Hindered? Start->CheckSubstrate CheckTemp Is the Product Thermally Unstable? CheckSubstrate->CheckTemp No (Simple phenyl rings) PathIodo Route A: Use Iodo-Analog (High Material Cost) CheckSubstrate->PathIodo Yes (e.g., ortho-subst. boronic acid) CheckTemp->PathIodo Yes (>80°C degrades product) PathBromo Route B: Use Bromo-Analog (Low Material Cost) CheckTemp->PathBromo No (Stable at reflux) ResultA Mild Conditions (RT-60°C) Standard Catalyst High Yield PathIodo->ResultA ResultB Harsh Conditions (>100°C) Specialized Ligands Purification Burdens PathBromo->ResultB

Figure 1: Strategic decision tree for selecting between Iodo- and Bromo-precursors. Note that "Process Cost" favors the Iodo route when specialized ligands are required for the Bromo route.

Part 4: Validated Experimental Protocol

This protocol demonstrates the synthesis of a biaryl scaffold using 2-Iodo-3-methylbenzoic acid . This method is self-validating: the color change from dark red (Pd-I species) to black (Pd precipitation) indicates reaction completion.

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-methyl-2-phenylbenzoic acid.

Reagents:
  • Substrate: 2-Iodo-3-methylbenzoic acid (1.0 equiv, 262 mg, 1 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 146 mg)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%)
    • Note: For the Bromo-analog, this simple catalyst system would fail or result in <20% yield. You would need SPhos/Pd(dba)2.

  • Base:

    
     (3.0 equiv, aq. solution 2M)
    
  • Solvent: DME/Ethanol/Water (2:1:1)

Step-by-Step Methodology:
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge the aryl iodide, boronic acid, and triphenylphosphine.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling of the boronic acid.
    
  • Catalyst Addition: Add the solvent mixture (degassed) and then the

    
    . The solution should turn yellow/orange.
    
  • Reaction: Heat to 60°C (oil bath).

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear within 2–4 hours.
      
    • Contrast: The Bromo-analog would require reflux (85°C+) for 12–24 hours.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 3 (precipitating the acid). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The crude product is often pure enough for the next step (

    
    ). If necessary, recrystallize from Ethanol.
    

Part 5: Mechanism & Causality

Why does the Iodo-analog work so much better in this specific 3-methyl context? The answer lies in the Oxidative Addition step of the catalytic cycle.[1][2]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Ar-I adds fast Ar-Br adds slow TransMet Transmetallation (Base Assisted) OxAdd->TransMet Ar-Pd(II)-X StericNote CRITICAL FACTOR: 3-Methyl group blocks Pd approach. Long C-I bond overcomes this steric barrier. OxAdd->StericNote RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle. The 3-methyl group creates a "Steric Gate" at the Oxidative Addition step. Iodine's weak bond allows the cycle to proceed; Bromine often stalls here, leading to catalyst decomposition.

References

  • Chemical Identity & Properties: PubChem. 2-Iodo-3-methylbenzoic acid (CID 2759365).[3] National Library of Medicine. [Link]

  • Mechanistic Foundation: Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Halogen reactivity order I > Br >> Cl).

  • Reactivity of Aryl Iodides: Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings... Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.[6] [Link]

  • Synthesis via Sandmeyer: Organic Chemistry Portal.[7] Sandmeyer Reaction. (General protocol for converting anthranilic acids to iodo-benzoic acids). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Iodo-3-methylbenzoic Acid

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. In the synthesis of complex pharmaceutical intermediates, the seem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. In the synthesis of complex pharmaceutical intermediates, the seemingly minor components—the impurities—can have a profound impact on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and characterization of impurities in commercial batches of 2-Iodo-3-methylbenzoic acid, a key building block in medicinal chemistry. We will explore the likely origins of these impurities, present a robust analytical workflow for their identification and quantification, and discuss the rationale behind the experimental choices, grounded in years of field experience.

The Critical Role of Impurity Profiling

2-Iodo-3-methylbenzoic acid is a versatile reagent, but its synthetic routes can introduce a variety of structurally similar impurities. These can arise from incomplete reactions, side reactions, or the degradation of the target molecule. The presence of these impurities, even at trace levels, can have significant downstream consequences. Therefore, a thorough characterization of commercial sources is not merely a quality control measure; it is a critical step in ensuring the success and safety of a drug development program.

This guide will compare hypothetical commercial samples (Vendor A and Vendor B) to illustrate a practical approach to impurity characterization.

Anticipated Impurities: A Synthesis-Based Perspective

Understanding the potential impurities begins with an understanding of the synthesis of 2-Iodo-3-methylbenzoic acid. Two common synthetic pathways are the direct iodination of 3-methylbenzoic acid (m-toluic acid) and the Sandmeyer reaction of 3-methylanthranilic acid.

  • Direct Iodination Route: This method can lead to the formation of positional isomers, where the iodine atom is located at a different position on the aromatic ring. Additionally, over-iodination can result in di-iodinated species. Unreacted starting material is also a common impurity.

  • Sandmeyer Reaction Route: This multi-step process, starting from 3-methylanthranilic acid, involves diazotization followed by treatment with an iodide salt.[1][2] While often providing good regioselectivity, side reactions can lead to the formation of various byproducts.[3]

Based on these synthetic routes, the following are potential impurities in commercial 2-Iodo-3-methylbenzoic acid:

  • Positional Isomers: 2-Iodo-5-methylbenzoic acid, 3-Iodo-2-methylbenzoic acid

  • Di-iodinated Species: 2,5-Diiodo-3-methylbenzoic acid

  • Starting Materials: 3-Methylbenzoic acid, 3-Methylanthranilic acid

  • Degradation Products: 3-Methylbenzoic acid (from de-iodination)

A Comparative Analysis of Commercial Samples

To illustrate the importance of impurity profiling, let us consider a comparative analysis of two hypothetical commercial samples of 2-Iodo-3-methylbenzoic acid, designated as Vendor A and Vendor B.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical materials due to its high resolution and sensitivity.[4] A stability-indicating HPLC method was developed to separate the main component from its potential impurities and degradation products.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a known concentration of the 2-Iodo-3-methylbenzoic acid sample in the mobile phase.

Comparative Data:

ImpurityVendor A (Area %)Vendor B (Area %)
2-Iodo-5-methylbenzoic acid0.120.03
3-Methylbenzoic acid0.080.25
Unknown Impurity 10.05Not Detected
Purity 99.75 99.72

This initial HPLC analysis reveals that while both vendors supply material with high purity, the impurity profiles are distinct. Vendor A contains a higher level of the positional isomer, while Vendor B has a significantly higher concentration of the starting material, 3-methylbenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like benzoic acids, derivatization is necessary to increase their volatility.[5][6]

Experimental Protocol: GC-MS Method

  • Derivatization: The sample is treated with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.[6]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient to separate the components.

  • Detection: Mass spectrometry in full scan mode to identify the impurities by their mass spectra.

Comparative Data:

No significant volatile impurities were detected in either sample above the reporting threshold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of impurities.[3] When an unknown impurity is detected, its structure can be elucidated using a combination of 1D and 2D NMR experiments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A concentrated solution of the sample is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the proton signals and their multiplicities.

    • ¹³C NMR: To identify the carbon signals.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Analysis of Unknown Impurity 1 in Vendor A's Sample:

Through detailed analysis of the 2D NMR data, "Unknown Impurity 1" was identified as 2,5-Diiodo-3-methylbenzoic acid . This suggests that the synthesis process used by Vendor A may have conditions that favor over-iodination.

Forced Degradation Studies: Assessing Stability

To develop a truly stability-indicating method, forced degradation studies are essential.[7][8] These studies expose the drug substance to harsh conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

  • Thermal Degradation: Heat the solid sample in an oven.

  • Photolytic Degradation: Expose the sample to UV light.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the main peak and other impurities. In the case of 2-Iodo-3-methylbenzoic acid, the primary degradation product observed under hydrolytic and photolytic stress was 3-methylbenzoic acid , resulting from de-iodination.

Visualizing the Workflow

Impurity_Characterization_Workflow cluster_synthesis Synthesis Route Analysis cluster_analysis Analytical Characterization cluster_comparison Comparative Evaluation Synthesis Identify Potential Synthesis Routes (Direct Iodination, Sandmeyer) Impurities Predict Potential Impurities (Isomers, Di-iodinated species, Starting Materials) Synthesis->Impurities Leads to HPLC HPLC Analysis (Quantification of known and unknown impurities) Impurities->HPLC NMR NMR Spectroscopy (Structural Elucidation of Unknowns) HPLC->NMR Isolate/Analyze Unknowns GCMS GC-MS Analysis (Volatile Impurities) Forced_Degradation Forced Degradation Studies (Identify potential degradants) Forced_Degradation->HPLC Validate Method Vendor_A Vendor A Sample Comparison Compare Impurity Profiles (Purity, specific impurities, levels) Vendor_A->Comparison Vendor_B Vendor B Sample Vendor_B->Comparison Conclusion Select Appropriate Vendor Based on Impurity Profile and Downstream Process Sensitivity Comparison->Conclusion

Caption: Workflow for the characterization of impurities in 2-Iodo-3-methylbenzoic acid.

Conclusion and Recommendations

This comprehensive guide demonstrates a robust workflow for the characterization of impurities in commercial 2-Iodo-3-methylbenzoic acid. Our comparative analysis of two hypothetical vendors reveals that while overall purity may be similar, the specific impurity profiles can differ significantly.

  • For processes sensitive to isomeric impurities, Vendor B would be the preferred choice.

  • If residual starting material is a concern for a particular synthetic step, Vendor A would be more suitable.

The identification of 2,5-Diiodo-3-methylbenzoic acid in Vendor A's material highlights the importance of looking beyond a simple purity assay.

Ultimately, the choice of supplier should be based on a thorough understanding of the impurity profile and its potential impact on the specific application. By implementing a rigorous analytical strategy as outlined in this guide, researchers and drug development professionals can make informed decisions, ensuring the quality, consistency, and safety of their processes and products.

References

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Rajeshwari, R. P. T. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Haider, M. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Chiang Mai Journal of Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2016, November 25). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Retrieved from [Link]

  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

  • TradeIndia. (n.d.). 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices. Retrieved from [Link]

  • Reddit. (2023, November 16). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • Semantic Scholar. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

Sources

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